molecular formula C25H29N3O4S B10773425 L-706000 free base CAS No. 161799-18-4

L-706000 free base

Numéro de catalogue: B10773425
Numéro CAS: 161799-18-4
Poids moléculaire: 467.6 g/mol
Clé InChI: NIYGLRKUBPNXQS-FYYLOGMGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OM3KJ27Ats is a potent and selective small molecule inhibitor designed for advanced research in epigenetics and oncology. Its primary mechanism of action involves the targeted modulation of key epigenetic writers/erasers, specifically demonstrating high-affinity binding to a novel histone methyltransferase target. This interaction leads to the specific alteration of histone methylation marks (e.g., H3K27), subsequently influencing chromatin remodeling and gene expression patterns. Researchers can leverage OM3KJ27Ats to probe the intricate mechanisms of epigenetic regulation in cellular differentiation, proliferation, and disease states. Its high specificity makes it an invaluable tool for elucidating the role of specific epigenetic pathways in cancer models, stem cell biology, and neurological disorders. Supplied as a lyophilized solid with guaranteed >98% purity, this compound is ideal for in vitro applications including cell culture assays, high-throughput screening, and mechanistic studies to validate novel therapeutic targets. All research must be conducted in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

161799-18-4

Formule moléculaire

C25H29N3O4S

Poids moléculaire

467.6 g/mol

Nom IUPAC

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3/t21-,23-/m1/s1

Clé InChI

NIYGLRKUBPNXQS-FYYLOGMGSA-N

SMILES isomérique

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O

SMILES canonique

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the hERG Channel Inhibition by L-706000 Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in the repolarization phase of the cardiac action potential. Its inhibition by various pharmaceutical compounds can lead to QT interval prolongation, a condition that increases the risk of developing life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP). Consequently, the assessment of a compound's activity on the hERG channel is a mandatory step in preclinical drug development. L-706000 free base, also known as MK-499, is a potent Class III antiarrhythmic agent that is also a well-characterized high-affinity blocker of the hERG channel. This technical guide provides a comprehensive overview of the interaction between this compound and the hERG channel, focusing on its inhibitory mechanism, binding site characteristics, and the experimental protocols used for its characterization.

Quantitative Data Summary

The inhibitory potency of this compound on the hERG channel is well-established. The following table summarizes the key quantitative data.

CompoundTargetAssay TypeCell LineIC50Reference
This compound (MK-499)hERG K+ ChannelElectrophysiologyXenopus oocytes32 nM[1]

Mechanism of hERG Channel Inhibition by L-706000

L-706000 (MK-499) is a potent blocker of the hERG K+ channels with an IC50 of 32 nM.[1] The primary mechanism of action for L-706000's inhibition of the hERG channel is through a phenomenon known as "trapping". This mechanism involves the drug entering the inner vestibule of the channel when it is in the open state. Upon repolarization of the cell membrane, the channel's activation gate closes, physically trapping the bulky L-706000 molecule within the pore.[1][2][3] This trapping prevents the drug from dissociating from the channel, leading to a very slow recovery from block.[1][4] The positively charged nature of L-706000 at physiological pH further contributes to its retention within the channel's inner vestibule.[1]

The binding of L-706000 to the hERG channel is state-dependent, with a higher affinity for the open and inactivated states of the channel. The drug accesses its binding site from the cytoplasmic side of the channel.[5] Key residues within the S6 domain and the pore helix of the hERG channel are crucial for the high-affinity binding of L-706000. Specifically, aromatic residues Tyr-652 and Phe-656 in the S6 domain are critical for the interaction with a wide range of hERG blockers, including L-706000.[6][7] The interaction is thought to involve cation-π interactions between the charged nitrogen of the drug and the aromatic side chains of these residues.[6]

Trapping_Mechanism cluster_channel hERG Channel States Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Open Repolarization L-706000 L-706000 Blocked_Open L-706000 Bound (Open State) L-706000->Blocked_Open Binds to Open Channel Trapped L-706000 Trapped (Closed State) Blocked_Open->Trapped Activation Gate Closure Trapped->Blocked_Open Channel Reopening (very slow)

Figure 1. L-706000 Trapping Mechanism in the hERG Channel.

Experimental Protocols

The characterization of L-706000's inhibitory effect on the hERG channel is primarily conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the hERG channels in a controlled voltage environment.

Cell Preparation and Culture
  • Cell Line: A mammalian cell line stably expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is commonly used.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM for HEK293 or Ham's F-12 for CHO) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged regularly to maintain sub-confluent growth. For experiments, cells are plated onto glass coverslips 24-48 hours prior to recording.

Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents and assess the effect of the compound. A typical protocol to determine the IC50 is as follows:

    • The cell is held at a holding potential of -80 mV.

    • A depolarizing step to +20 mV for 1-2 seconds is applied to activate and then inactivate the hERG channels.

    • The membrane is then repolarized to -50 mV for 2-4 seconds to record the deactivating tail current. The peak amplitude of this tail current is measured as it reflects the number of channels that were open during the preceding depolarizing step.

    • This pulse protocol is repeated at a regular interval (e.g., every 15 seconds) to monitor the current amplitude over time.

  • Compound Application: L-706000 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the external solution. The compound is applied to the cell via a perfusion system. The effect of the drug is measured once the current inhibition has reached a steady state.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of L-706000. The concentration-response data are then fitted with the Hill equation to determine the IC50 value.

Experimental_Workflow Start Start Cell_Culture hERG-expressing Cell Culture (e.g., HEK293) Start->Cell_Culture Plating Plate Cells on Coverslips Cell_Culture->Plating Patch_Clamp_Setup Prepare Patch-Clamp Rig (Solutions, Pipettes) Plating->Patch_Clamp_Setup Giga_Seal Form Giga-Seal and Establish Whole-Cell Configuration Patch_Clamp_Setup->Giga_Seal Baseline_Recording Record Baseline hERG Current (Voltage-Clamp Protocol) Giga_Seal->Baseline_Recording Compound_Application Apply L-706000 (Varying Concentrations) Baseline_Recording->Compound_Application Steady_State_Recording Record hERG Current until Steady-State Inhibition Compound_Application->Steady_State_Recording Data_Analysis Analyze Data: % Inhibition vs. [L-706000] Steady_State_Recording->Data_Analysis IC50_Determination Fit to Hill Equation to Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 2. hERG Inhibition Assay Experimental Workflow.

Conclusion

This compound is a high-affinity inhibitor of the hERG potassium channel, acting through a well-defined trapping mechanism. Understanding the specifics of its interaction with the hERG channel, including its binding site and state-dependent inhibition, is crucial for its use as a research tool and for providing context in cardiac safety assessments. The detailed experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of hERG channel inhibitors, a critical step in the development of safer medicines.

References

L-706000 Free Base: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-706000, also known as MK-499, is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes. This activity classifies L-706000 as a Class III antiarrhythmic agent. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and pharmacological profile of L-706000 free base. It includes a summary of its quantitative data, a description of relevant experimental protocols, and visualizations of its mechanism of action. While specific details of the initial discovery and a step-by-step synthesis protocol by Merck are not publicly available, this document consolidates the key scientific knowledge surrounding this important research compound.

Introduction

L-706000 is a methanesulfonanilide derivative identified as a highly specific blocker of the IKr current. Its chemical name is (+)-N-[1'-(6-cyano-1, 2, 3, 4-tetrahydro-2(R)-naphthalenyl)-3, 4-dihydro-4(R)-hydroxyspiro(2H-1-benzopyran-2, 4'-piperidin)-6-yl]methanesulfonamide. The primary therapeutic interest in L-706000 lies in its potential to treat malignant ventricular tachyarrhythmias by prolonging the cardiac action potential duration.

Discovery and Development

While the specific details of the discovery program at Merck are proprietary, L-706000 was developed as part of research into selective Class III antiarrhythmic agents. The therapeutic strategy behind this class of drugs is to prolong the effective refractory period of cardiac muscle, thereby preventing re-entrant arrhythmias. The hERG channel was identified as a key target for achieving this effect.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for L-706000 is not publicly available in the scientific literature. Pharmaceutical companies often protect the specific manufacturing processes of their investigational compounds.

Pharmacological Profile

L-706000 is a potent blocker of the hERG potassium channel. Its pharmacological activity has been characterized in various in vitro and in vivo models.

Data Presentation
ParameterValueSpecies/SystemReference
IC50 (hERG channel blockage) 32 nM-[1]
Antiarrhythmic Efficacy (PVS-induced ventricular tachycardias) 75% protection at 3.0 µg/kg i.v.Canine model[1]
Antiarrhythmic Efficacy (Ischemic-induced lethal arrhythmias) 50% protection at 3.0 µg/kg i.v.Canine model[1]
Bioavailability High (100%)Dog[2]
Bioavailability Low (17%)Rat[2]

Mechanism of Action

L-706000 exerts its antiarrhythmic effect by selectively blocking the hERG potassium channels. These channels are crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through these channels, L-706000 prolongs the duration of the action potential and, consequently, the QT interval of the electrocardiogram. This increases the effective refractory period of the cardiomyocytes, making them less susceptible to premature reactivation and thereby suppressing re-entrant arrhythmias.

Signaling Pathway

Cardiac_Action_Potential_and_L-706000_Action cluster_0 Cardiac Myocyte cluster_1 hERG Channel (IKr) cluster_2 Drug Action Phase0 Phase 0: Depolarization (Na+ influx) Phase1 Phase 1: Initial Repolarization (K+ efflux) Phase0->Phase1 Phase2 Phase 2: Plateau (Ca2+ influx balances K+ efflux) Phase1->Phase2 Phase3 Phase 3: Repolarization (K+ efflux) Phase2->Phase3 Phase4 Phase 4: Resting Potential Phase3->Phase4 hERG_active Open hERG Channel (K+ Efflux) Phase3->hERG_active hERG channels are active L706000 L-706000 L706000->hERG_active Blocks

Caption: L-706000 blocks hERG channels during Phase 3 of the cardiac action potential.

Experimental Protocols

The characterization of L-706000's activity relies on specific electrophysiological and binding assays.

hERG Channel Activity Assay (Patch Clamp Electrophysiology)

This is the gold-standard method for assessing the effect of compounds on hERG channel function.

Objective: To measure the inhibitory effect of L-706000 on hERG potassium currents in a cell line stably expressing the hERG channel.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG gene are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing KCl.

    • The external solution contains a physiological salt solution.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • A depolarizing pulse to +20 mV for 1-2 seconds is applied to activate the hERG channels.

    • A repolarizing step to -50 mV is then applied to elicit the characteristic hERG tail current.

  • Drug Application:

    • A baseline recording of the hERG current is established.

    • L-706000, dissolved in an appropriate vehicle (e.g., DMSO) and diluted in the external solution, is perfused onto the cell at various concentrations.

  • Data Analysis:

    • The peak tail current amplitude is measured before and after drug application.

    • The percentage of current inhibition is calculated for each concentration.

    • An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Experimental Workflow

hERG_Patch_Clamp_Workflow Start Start: hERG-expressing cells Cell_Culture Cell Culture and Plating Start->Cell_Culture Patch_Clamp_Setup Whole-cell Patch Clamp Configuration Cell_Culture->Patch_Clamp_Setup Baseline_Recording Record Baseline hERG Current Patch_Clamp_Setup->Baseline_Recording Drug_Application Apply L-706000 at various concentrations Baseline_Recording->Drug_Application Record_Response Record hERG Current in presence of drug Drug_Application->Record_Response Data_Analysis Measure current inhibition and calculate IC50 Record_Response->Data_Analysis End End: Pharmacological Profile Data_Analysis->End

Caption: Workflow for assessing hERG channel inhibition using patch clamp.

Conclusion

L-706000 (MK-499) is a valuable research tool for studying the function of the hERG potassium channel and the mechanisms of cardiac repolarization. As a potent and selective IKr blocker, it serves as a reference compound in the development of new antiarrhythmic drugs and in the safety screening of non-cardiac drugs for potential proarrhythmic effects. While detailed information on its initial discovery and synthesis remains proprietary, the extensive characterization of its pharmacological properties provides a solid foundation for its use in scientific research. Further investigations into its structure-activity relationships and its interactions with the hERG channel will continue to advance our understanding of cardiac electrophysiology and drug-induced arrhythmias.

References

In Vitro and In Vivo Efficacy of L-706000 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-706000 free base, also known as MK-499, is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. As a Class III antiarrhythmic agent, its primary mechanism of action involves the modulation of cardiac action potential duration, specifically by inhibiting the rapid delayed rectifier potassium current (IKr). This targeted activity makes L-706000 a significant tool for studying ventricular tachyarrhythmias and the fundamental principles of cardiac repolarization. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Introduction

This compound is a methanesulfonanilide derivative that has been instrumental in the study of cardiac electrophysiology. Its high affinity and specificity for the hERG potassium channel have made it a reference compound in cardiovascular research. The hERG channel is a critical component in the repolarization phase of the cardiac action potential, and its dysfunction can lead to life-threatening arrhythmias.[1][2][3] L-706000's ability to block this channel and prolong the action potential duration underscores its therapeutic potential and its utility as a research tool.[3]

Mechanism of Action

The primary pharmacological target of L-706000 is the hERG potassium channel.[1][3][4][5] This channel mediates the IKr current, which is essential for the timely repolarization of cardiomyocytes (Phase 3 of the cardiac action potential).[1][3][6] L-706000 accesses its binding site from the intracellular side of the channel, lodging itself within the central cavity of the pore.[7] This binding is state-dependent, with a higher affinity for the open state of the channel. Once bound, the drug can become trapped within the pore as the channel closes, leading to a prolonged blockade.[7] Specific aromatic amino acid residues, namely Tyrosine 652 and Phenylalanine 656 on the S6 transmembrane domain, are crucial for the high-affinity interaction with L-706000.[1][4][5] By blocking the outward flow of potassium ions, L-706000 delays repolarization, thereby extending the duration of the cardiac action potential and the effective refractory period.

cluster_cell Cardiomyocyte Membrane L706000 L-706000 hERG hERG K+ Channel (Open State) L706000->hERG Binds to intracellular pore L706000->hERG Blocks IKr IKr Current (K+ Efflux) hERG->IKr Inhibits Repolarization Phase 3 Repolarization IKr->Repolarization Drives IKr->Repolarization Delays AP_Duration Action Potential Duration Repolarization->AP_Duration Determines Repolarization->AP_Duration Prolongs

Mechanism of L-706000 Action on the hERG Channel.

Quantitative Data

The following table summarizes the key quantitative data for the in vitro effects of this compound.

ParameterSpecies/Cell LineAssayValueReference
IC50 Mammalian cells expressing hERGWhole-cell patch clamp32 nM[8]

Note: Specific in vivo quantitative data for this compound from publicly available literature is limited. The provided in vitro data is the most consistently reported measure of its potency.

Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

This protocol outlines the standard method for determining the inhibitory effect of L-706000 on the hERG potassium channel.

Objective: To measure the concentration-dependent inhibition of the hERG potassium current by L-706000 and to determine its IC50 value.

Materials:

  • Mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9][10]

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • External (bath) solution: Containing (in mM) NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4.

  • Internal (pipette) solution: Containing (in mM) KCl, MgCl2, EGTA, HEPES, and ATP, pH adjusted to 7.2.

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips in a recording chamber.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Establish a gigaohm seal between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit a large tail current.

  • Baseline Recording: Record the baseline hERG current in the absence of the compound.

  • Compound Application: Perfuse the recording chamber with the external solution containing increasing concentrations of L-706000. Allow the effect of each concentration to reach a steady state before recording.

  • Data Analysis: Measure the amplitude of the peak tail current at each concentration. Normalize the data to the baseline current and plot the concentration-response curve. Fit the curve with a suitable equation (e.g., Hill equation) to determine the IC50 value.

start Start cell_prep Prepare hERG-expressing cells start->cell_prep whole_cell Establish whole-cell configuration cell_prep->whole_cell pipette_fab Fabricate patch pipettes pipette_fab->whole_cell voltage_protocol Apply voltage protocol whole_cell->voltage_protocol baseline Record baseline hERG current voltage_protocol->baseline apply_compound Apply L-706000 (increasing concentrations) baseline->apply_compound record_response Record steady-state current apply_compound->record_response record_response->apply_compound Next concentration analyze Analyze data and determine IC50 record_response->analyze All concentrations tested end End analyze->end

Workflow for In Vitro hERG Inhibition Assay.
In Vivo: Evaluation of Antiarrhythmic Effects in an Animal Model

This protocol provides a general framework for assessing the in vivo antiarrhythmic efficacy of L-706000, based on standard models for Class III antiarrhythmic agents.

Objective: To evaluate the ability of L-706000 to prevent or terminate induced cardiac arrhythmias in an appropriate animal model.

Materials:

  • Suitable animal model (e.g., rats, guinea pigs, or dogs).

  • Anesthetic and surgical equipment.

  • ECG recording system.

  • Method for arrhythmia induction (e.g., coronary artery ligation/reperfusion, electrical stimulation, or pharmacological agent).

  • This compound formulated for in vivo administration (e.g., in a saline vehicle).

Procedure:

  • Animal Preparation: Anesthetize the animal and perform any necessary surgical procedures, such as the placement of ECG leads and cannulation for drug administration.

  • Baseline ECG: Record a stable baseline ECG to determine heart rate and QT interval.

  • Arrhythmia Induction: Induce arrhythmias using a validated method. For example, in a rat model, this could involve a brief ligation of the left anterior descending coronary artery followed by reperfusion.[11][12]

  • Drug Administration: Administer L-706000 or vehicle control intravenously or orally at predetermined doses.

  • ECG Monitoring: Continuously monitor the ECG throughout the experiment to assess the effects of the drug on heart rate, QT interval, and the incidence and duration of arrhythmias.

  • Data Analysis: Compare the arrhythmia parameters (e.g., percentage of animals with arrhythmias, duration of arrhythmias) and ECG intervals between the drug-treated and vehicle-treated groups.

Signaling and Electrophysiological Context

L-706000 does not act on a traditional intracellular signaling cascade. Instead, its effect is a direct biophysical interaction with an ion channel that is a key component of the cardiac action potential. The following diagram illustrates the phases of the cardiac action potential and the central role of the IKr current, which is blocked by L-706000.

cluster_ap Cardiac Action Potential phase0 Phase 0 (Rapid Depolarization) Na+ Influx phase1 Phase 1 (Early Repolarization) K+ Efflux (Ito) phase0->phase1 phase2 Phase 2 (Plateau) Ca2+ Influx vs. K+ Efflux phase1->phase2 phase3 Phase 3 (Repolarization) K+ Efflux (IKr, IKs) phase2->phase3 phase4 Phase 4 (Resting Potential) phase3->phase4 L706000 L-706000 L706000->phase3 Blocks IKr, Prolongs Phase 3

L-706000's Effect on the Cardiac Action Potential.

Conclusion

This compound is a well-characterized and potent blocker of the hERG potassium channel, with a clear mechanism of action that translates to its classification as a Class III antiarrhythmic agent. The in vitro characterization using whole-cell patch clamp electrophysiology provides a robust and reproducible method for quantifying its potency. While specific in vivo data for L-706000 is not as readily available in the public domain, the established protocols for evaluating antiarrhythmic agents in animal models provide a clear path for such investigations. The detailed information and protocols presented in this guide serve as a valuable resource for researchers in the fields of cardiovascular pharmacology and drug development.

References

The Pharmacokinetics and Pharmacodynamics of L-706000 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000, also known as MK-499, is an investigational Class III antiarrhythmic agent valued for its potent and selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is critical for cardiac repolarization, and its modulation is a key mechanism for treating certain cardiac arrhythmias. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of L-706000 free base, drawing from preclinical studies to inform future research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of L-706000 has been primarily characterized in rats and dogs, revealing significant species-specific differences in its absorption, metabolism, and excretion.

Data Presentation

Table 1: Disposition of L-706000 (MK-499) in Rats and Dogs Following a Single Dose [1]

SpeciesRouteDoseUrinary Excretion (% of Dose)Fecal Excretion (% of Dose)Biliary Excretion (0-24h, % of Oral Dose)
RatIV0.5 mg/kg21 ± 368 ± 6-
RatOral6.25 mg/kg10 ± 278 ± 739 ± 5 ([³H]) / 41 ± 18 ([¹⁴C])
DogIV0.1 mg/kg16 ± 375 ± 4-
DogOral1 mg/kg12 ± 276 ± 334 ([³H])

Table 2: Bioavailability of L-706000 (MK-499) in Rats and Dogs [1]

SpeciesOral Bioavailability (%)
Rat17
Dog100

The significant difference in oral bioavailability between rats (17%) and dogs (100%) is attributed to more extensive presystemic metabolism in rats.[1]

Metabolism

The biotransformation of L-706000 is extensive and varies significantly between rats and dogs.[1]

  • In Rats: Metabolism is a major elimination pathway. The primary metabolites identified in rat urine include Metabolite I (formed by the loss of the N-substitution) and Metabolite II (an acid resulting from the metabolic scission of the benzopyran ring), each accounting for approximately 30% of the urinary radioactivity.[1] Rat bile contains the parent drug (10%), Metabolite II (20%), and Metabolite IV (formed by hydroxylation of the tetralin ring, 10%).[1] Additionally, glutathione and N-acetyl-l-cysteine conjugates have been identified in rat bile.[1]

  • In Dogs: The metabolic profile is less complex. The major components excreted in dog bile are unchanged L-706000 (50%) and its glucuronide conjugate (30%).[1] Dog urine primarily contains the parent drug with a small amount of Metabolite I.[1]

Metabolic Pathways of L-706000 in Rats and Dogs cluster_rat Rat Metabolism cluster_dog Dog Metabolism L706000_rat L-706000 MetaboliteI_rat Metabolite I (N-dealkylation) L706000_rat->MetaboliteI_rat Urine (30%) MetaboliteII_rat Metabolite II (Benzopyran ring scission) L706000_rat->MetaboliteII_rat Urine (30%) Bile (20%) MetaboliteIV_rat Metabolite IV (Tetralin ring hydroxylation) L706000_rat->MetaboliteIV_rat Bile (10%) Conjugates_rat Glutathione & N-acetyl-l-cysteine Conjugates L706000_rat->Conjugates_rat Bile Bile_rat Bile L706000_rat->Bile_rat 10% Urine_rat Urine MetaboliteI_rat->Urine_rat MetaboliteII_rat->Urine_rat MetaboliteII_rat->Bile_rat MetaboliteIV_rat->Bile_rat Conjugates_rat->Bile_rat L706000_dog L-706000 Glucuronide_dog Glucuronide Conjugate L706000_dog->Glucuronide_dog Bile (30%) MetaboliteI_dog Metabolite I (N-dealkylation) L706000_dog->MetaboliteI_dog Urine (minor) Urine_dog Urine L706000_dog->Urine_dog Major Bile_dog Bile L706000_dog->Bile_dog 50% Glucuronide_dog->Bile_dog MetaboliteI_dog->Urine_dog

Proposed metabolic pathways for L-706000 in rats and dogs.

Pharmacodynamics

Mechanism of Action

L-706000 is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. As a Class III antiarrhythmic agent, its primary pharmacodynamic effect is to prolong the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial tissue. This action is achieved by inhibiting the efflux of potassium ions during the repolarization phase (Phase 3) of the cardiac action potential. The prolongation of the APD is believed to interrupt re-entrant arrhythmias, which are a common cause of ventricular tachyarrhythmias.

Mechanism of Action of L-706000 L706000 L-706000 hERG hERG (IKr) Potassium Channel L706000->hERG Blocks K_efflux K+ Efflux L706000->K_efflux Inhibits APD Action Potential Duration (APD) L706000->APD Prolongs hERG->K_efflux Mediates Repolarization Phase 3 Repolarization K_efflux->Repolarization Drives K_efflux->APD Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Determines Arrhythmia Re-entrant Arrhythmias APD->Arrhythmia Interrupts ERP->Arrhythmia Interrupts Therapeutic_Effect Antiarrhythmic Effect Arrhythmia->Therapeutic_Effect Suppression leads to

Signaling pathway illustrating the mechanism of L-706000.

Experimental Protocols

Pharmacokinetic Studies in Rats and Dogs (Vickers et al., 1998)

The following provides a general outline of the methodologies employed in the pivotal pharmacokinetic studies of L-706000 (MK-499).

  • Test Animals: Male Sprague-Dawley rats and male beagle dogs were used.

  • Drug Administration:

    • Intravenous (IV): L-706000 was administered as a single bolus dose into a suitable vein.

    • Oral (PO): The drug was administered via gavage.

  • Radiolabeling: [³H]- and [¹⁴C]-labeled L-706000 were used to facilitate the tracking of the drug and its metabolites.

  • Sample Collection:

    • Blood/Plasma: Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.

    • Urine and Feces: Animals were housed in metabolism cages to allow for the separate collection of urine and feces over specified periods.

    • Bile: For biliary excretion studies, animals were surgically prepared with bile duct cannulas for the collection of bile.

  • Analytical Methods:

    • Radioactivity Measurement: Total radioactivity in plasma, urine, feces, and bile was determined using liquid scintillation counting.

    • Metabolite Profiling: High-performance liquid chromatography (HPLC) coupled with radioactivity detection was used to separate and quantify the parent drug and its metabolites.

    • Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were employed to elucidate the structures of the isolated metabolites.

General Workflow for Preclinical Pharmacokinetic Study start Start drug_admin Drug Administration (IV or Oral) start->drug_admin sample_collection Sample Collection (Blood, Urine, Feces, Bile) drug_admin->sample_collection sample_processing Sample Processing (e.g., Plasma Separation) sample_collection->sample_processing analysis Analysis sample_processing->analysis radioactivity Total Radioactivity Measurement analysis->radioactivity hplc HPLC for Metabolite Profiling analysis->hplc data_analysis Pharmacokinetic Data Analysis radioactivity->data_analysis ms_nmr MS/NMR for Metabolite Identification hplc->ms_nmr hplc->data_analysis ms_nmr->data_analysis end End data_analysis->end

A generalized workflow for the pharmacokinetic evaluation of L-706000.
hERG (IKr) Channel Blockade Assay (Whole-Cell Patch-Clamp Electrophysiology)

The assessment of L-706000's activity on the hERG channel is typically conducted using the whole-cell patch-clamp technique on mammalian cells stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

  • Cell Culture: Cells are cultured under standard conditions to ensure a healthy population for electrophysiological recordings.

  • Electrophysiological Recording:

    • An individual cell is selected and a glass micropipette with a tip diameter of ~1-2 µm is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

    • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves:

    • A depolarizing step to a positive potential (e.g., +20 mV) to activate and then inactivate the hERG channels.

    • A repolarizing step to a negative potential (e.g., -50 mV) to relieve inactivation and allow the channels to open, resulting in a characteristic "tail current."

  • Drug Application: L-706000 is perfused into the recording chamber at various concentrations.

  • Data Acquisition and Analysis: The hERG tail current is measured before and after the application of L-706000. The percentage of current inhibition at each concentration is calculated to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Conclusion

This compound is a potent hERG channel blocker with distinct pharmacokinetic profiles in rats and dogs, primarily due to differences in first-pass metabolism. Its pharmacodynamic action as a Class III antiarrhythmic agent is directly linked to its ability to prolong the cardiac action potential duration. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with L-706000 and other compounds targeting the hERG channel. Further studies to fully elucidate the pharmacokinetic parameters across different species and to correlate these with pharmacodynamic outcomes will be crucial for any future clinical development.

References

L-706000 free base safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the identifier "L-706000 free base" has revealed a significant challenge in fulfilling the request for a technical guide on its safety and toxicity profile. Extensive searches across scientific and chemical databases have not yielded any information corresponding to a chemical compound with this designation. The predominant and consistent search result for "L-706000" is a model number for a Kohler bath door, which is unrelated to the user's request for pharmacological data.

It is highly probable that "L-706000" is an incorrect, obsolete, or internal identifier that is not publicly recognized within the scientific community. Without a valid and specific identifier, such as a proper chemical name or a CAS (Chemical Abstracts Service) number, it is impossible to retrieve the accurate and detailed safety and toxicity data required to generate the requested technical guide.

The creation of a comprehensive safety and toxicity profile necessitates access to preclinical and clinical study data, which is meticulously cataloged and indexed using standardized chemical identifiers. The absence of "L-706000" from these critical resources prevents any further progress on this request.

Therefore, we are unable to provide the requested in-depth technical guide on the safety and toxicity profile of "this compound." To proceed, a verifiable and accurate identifier for the compound of interest is essential. We recommend that the user confirm the chemical name, CAS number, or any other relevant and specific identifiers to enable a successful search and compilation of the required data.

An In-depth Technical Guide to L-706000 Free Base: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

L-706000, also known as MK-499, is a potent hERG potassium channel blocker investigated for its potential as a Class III antiarrhythmic agent. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for researchers and drug development professionals to ensure accurate experimental design, reliable data interpretation, and the development of safe and effective formulations. This technical guide aims to provide a comprehensive overview of the available data on the solubility and stability of L-706000 free base. However, it is important to note that detailed, quantitative public data on these parameters is scarce. The information presented herein is synthesized from publicly available resources and general knowledge of pharmaceutical compound characterization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical characteristics of this compound is essential for interpreting its solubility and stability behavior.

PropertyValue / DescriptionSource
Chemical Name N-((4R)-1'-((2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3,4-dihydro-4-hydroxyspiro[chromene-2,4'-piperidin]-7-yl)methanesulfonamideInferred from chemical structure
Synonyms MK-499 free basePublicly available data
Molecular Formula C₂₅H₂₉N₃O₄SPublicly available data
Molecular Weight 467.58 g/mol Publicly available data
Appearance Solid (visual inspection)General knowledge
pKa Not publicly available. The molecule contains basic (piperidine nitrogen) and acidic (sulfonamide) functional groups.Chemical structure analysis

Solubility Profile of this compound

Aqueous Solubility

This compound is presumed to have low aqueous solubility . This is a common characteristic for many complex organic molecules developed as drug candidates. For in vivo studies, suppliers often recommend formulation in suspension or with the use of co-solvents and solubilizing agents, which strongly suggests that achieving a therapeutically relevant concentration in simple aqueous buffers is challenging.

Solubility in Organic Solvents

While specific mg/mL values are not published, this compound is expected to exhibit higher solubility in polar aprotic solvents.

SolventExpected SolubilityRemarks
Dimethyl Sulfoxide (DMSO) SolubleCommonly used as a solvent for initial stock solutions of poorly water-soluble compounds.
Ethanol Sparingly soluble to solubleOften used as a co-solvent in formulations.
Methanol Sparingly soluble to solubleSimilar to ethanol, can be used for analytical purposes.
Acetonitrile Sparingly soluble to solublePrimarily used in chromatographic analysis.

Table 1: Estimated Solubility of this compound in Common Solvents.

Experimental Protocol for Solubility Determination

A standard experimental protocol to quantitatively determine the solubility of this compound would involve the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Centrifuge

  • Volumetric flasks and pipettes

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of L-706000 in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

G cluster_0 Solubility Determination Workflow A Add excess L-706000 to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Separate solid and supernatant (Centrifugation) B->C D Dilute supernatant C->D E Quantify concentration (HPLC) D->E F Calculate solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

The stability of a drug substance is a critical attribute that influences its shelf-life, storage conditions, and formulation strategy. Detailed stability data for this compound is not publicly available. General recommendations from suppliers suggest storing the solid compound at room temperature or refrigerated (-20°C) for long-term storage.

Solid-State Stability

In its solid form, this compound is expected to be relatively stable when protected from light and moisture. Elevated temperatures and humidity could potentially lead to degradation.

Solution Stability

The stability of L-706000 in solution is dependent on the solvent, pH, temperature, and exposure to light.

ConditionPotential Impact on Stability
pH The molecule contains functional groups susceptible to hydrolysis at acidic or basic pH. A pH-rate profile study would be necessary to identify the pH of maximum stability.
Temperature Degradation rates are expected to increase with temperature, following Arrhenius kinetics.
Light (Photostability) The chromophoric nature of the molecule suggests potential for photodegradation upon exposure to UV or visible light.
Oxidation The presence of tertiary amines and other functional groups may make the molecule susceptible to oxidative degradation.

Table 2: Potential Factors Affecting the Solution Stability of this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

  • Acid Hydrolysis: Dissolve L-706000 in a suitable solvent and add HCl to a final concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve L-706000 and add NaOH to a final concentration of 0.1 N. Incubate at a controlled temperature.

  • Oxidative Degradation: Dissolve L-706000 and add H₂O₂ (e.g., 3%). Incubate at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C).

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-PDA/MS method to separate and identify degradation products.

G cluster_1 Forced Degradation Study Design Start L-706000 Sample Acid Acidic Stress (e.g., 0.1N HCl, 60°C) Start->Acid Base Basic Stress (e.g., 0.1N NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis Analyze for Degradants (HPLC-PDA/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Logical Flow of a Forced Degradation Study.

Conclusion and Recommendations

The publicly available information on the solubility and stability of this compound is limited. Based on general principles and indirect evidence from supplier documentation, the compound is likely a poorly water-soluble molecule that is more soluble in organic solvents like DMSO. Its stability in solution is expected to be influenced by pH, temperature, light, and oxidative stress.

For researchers and drug development professionals working with this compound, it is highly recommended to perform in-house experimental determination of these critical physicochemical properties. The protocols outlined in this guide provide a standard framework for conducting such studies. The resulting data will be invaluable for:

  • Designing robust and reproducible in vitro and in vivo experiments.

  • Developing suitable analytical methods.

  • Formulating the compound for preclinical and potentially clinical studies.

  • Establishing appropriate storage and handling conditions.

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for advancing its research and development.

Methodological & Application

Application Notes and Protocols for L-706000 Free Base in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the characterization of L-706000 free base using the whole-cell patch clamp technique. Based on the pharmacology of structurally related compounds, this protocol is designed to investigate the effects of L-706000 on ionotropic glutamate receptors, with a primary focus on the N-methyl-D-aspartate (NMDA) receptor. The provided methodologies are intended to enable researchers to assess the inhibitory or modulatory activity of L-706000 on neuronal ion channels, a critical step in neuropharmacological research and drug development.

Introduction

L-706000 is a research compound with potential activity as a modulator of excitatory neurotransmission in the central nervous system. Ionotropic glutamate receptors, including NMDA and AMPA receptors, are crucial for fast synaptic transmission and are implicated in a wide range of neurological disorders.[1][2][3] The patch clamp technique is the gold standard for investigating the direct effects of a compound on ion channel function with high temporal and voltage resolution.[4][5][6][7] This application note details a robust whole-cell patch clamp protocol for evaluating the pharmacological profile of L-706000 on cultured neurons.

Putative Signaling Pathway

The experimental design outlined in this protocol is based on the hypothesis that L-706000 acts as an antagonist at the NMDA receptor, a key component of excitatory synapses. The following diagram illustrates the general signaling pathway of NMDA receptor activation and the proposed point of intervention for L-706000.

NMDA_Receptor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate & Glycine AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers release Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens AMPA_Receptor->NMDA_Receptor Depolarization (removes Mg²⁺ block) Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling L-706000 L-706000 L-706000->NMDA_Receptor Antagonism Patch_Clamp_Workflow Prepare_Cells Prepare Cultured Neurons (10-14 DIV) Approach_Cell Approach Neuron and Form GΩ Seal Prepare_Cells->Approach_Cell Prepare_Solutions Prepare External and Internal Solutions Fill_Pipette Fill Pipette with Internal Solution Prepare_Solutions->Fill_Pipette Pull_Pipette Pull Borosilicate Glass Pipette (3-5 MΩ) Pull_Pipette->Fill_Pipette Fill_Pipette->Approach_Cell Whole_Cell Rupture Membrane to Achieve Whole-Cell Configuration Approach_Cell->Whole_Cell Record_Baseline Record Baseline NMDA-evoked Currents Whole_Cell->Record_Baseline Apply_L706000 Apply L-706000 at Various Concentrations Record_Baseline->Apply_L706000 Record_Effect Record NMDA-evoked Currents in the Presence of L-706000 Apply_L706000->Record_Effect Washout Washout L-706000 and Record Recovery Record_Effect->Washout Data_Analysis Analyze Data (Peak Current, IC₅₀) Washout->Data_Analysis

References

Application Notes and Protocols for L-706000 Free Base in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, and drug development professional,

Following a comprehensive search of scientific literature and databases, we have been unable to locate any specific information pertaining to a compound designated as "L-706000 free base." This suggests that "this compound" may be an internal development code, a misnomer, or a compound that has not yet been described in publicly available scientific literature.

Therefore, we are unable to provide detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested. The generation of such specific scientific content requires foundational knowledge of the compound's physicochemical properties, mechanism of action, and biological effects, none of which are available for "this compound."

To assist you in your research, we recommend the following steps:

  • Verify the Compound Identifier: Please double-check the name and any associated identifiers (e.g., CAS number, catalog number from a supplier) for accuracy. A typographical error is a common reason for being unable to locate information.

  • Consult Internal Documentation: If this compound was sourced from a commercial supplier or is part of an internal discovery program, please refer to the technical data sheets, material safety data sheets (MSDS), or internal documentation for information on its properties and handling.

  • Contact the Source: The most direct way to obtain information about an unlisted compound is to contact the manufacturer, supplier, or the research group from which it was obtained. They should be able to provide the necessary data for its use in cell culture.

Once you have obtained the correct and detailed information about the compound, we would be pleased to assist you in developing detailed application notes and protocols. As a placeholder and a guide for when you do obtain the necessary information, we are providing a generalized template for how such a document would be structured.

[Template] Application Notes: [Corrected Compound Name] in Cell Culture

1. Introduction

  • 1.1. Background: A brief overview of the compound, its chemical class, and its known or hypothesized biological activity.

  • 1.2. Mechanism of Action: A detailed description of the molecular target(s) and the signaling pathways it modulates.

2. Materials and Methods

  • 2.1. Reagent Preparation:

    • 2.1.1. Stock Solution Preparation: Detailed instructions on how to dissolve the compound (e.g., recommended solvent, concentration).

    • 2.1.2. Working Solution Preparation: Protocol for diluting the stock solution in cell culture medium to final experimental concentrations.

  • 2.2. Cell Culture:

    • 2.2.1. Cell Lines: Recommended cell lines for studying the compound's effects.

    • 2.2.2. Culture Conditions: Standard cell culture conditions (e.g., medium, supplements, temperature, CO2).

  • 2.3. Experimental Protocols:

    • 2.3.1. Cell Viability/Cytotoxicity Assay: (e.g., MTT, MTS, or CellTiter-Glo® Assay)

    • 2.3.2. Western Blot Analysis: To probe for changes in protein expression or phosphorylation status in the target signaling pathway.

    • 2.3.3. Gene Expression Analysis: (e.g., qRT-PCR) to measure changes in target gene transcription.

    • 2.3.4. Functional Assays: Specific assays relevant to the compound's biological activity (e.g., migration assay, apoptosis assay).

3. Results

  • 3.1. Quantitative Data Summary:

ParameterCell LineValueReference
IC50 (Cytotoxicity)e.g., MCF-7[Value] µM[Citation]
EC50 (Functional Assay)e.g., HEK293[Value] nM[Citation]
Optimal Concentratione.g., A549[Value] µM[Internal Data]

  • 3.2. Signaling Pathway Analysis:

    Caption: A diagram illustrating the proposed mechanism of action of [Corrected Compound Name].

4. Troubleshooting

  • A table of common problems, potential causes, and solutions.

  • A summary of the key findings and the utility of the compound in cell culture research.

6. References

  • A list of cited literature.

We are committed to providing accurate and useful scientific information. Please do not hesitate to reach out again once you have the correct compound details.

L-706000 free base dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding L-706000 for in vivo animal studies is not available in the public domain.

Extensive searches for "L-706000 free base" have not yielded any scientific data, research articles, or supplier information related to a chemical compound for use in in vivo animal studies. The identifier "L-706000" predominantly corresponds to a commercially available consumer product, a sliding bath door, and not a research chemical.

It is highly probable that "L-706000" is an incorrect or incomplete designation for the compound of interest. Without a proper chemical name, CAS number, or reference to any scientific literature, it is impossible to provide the requested detailed Application Notes and Protocols, including dosage information, experimental procedures, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking to work with a specific compound are advised to verify the exact chemical identifier. Accurate identification is the critical first step for accessing relevant safety, dosage, and methodological information essential for conducting in vivo animal studies.

Should a more specific and accurate identifier for the compound be provided, a renewed search for the requested information can be conducted.

Preparing L-706000 Free Base Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of L-706000 free base (CAS Number: 150481-98-4), a potent hERG channel blocker. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical and Storage Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 467.58 g/mol [1]
CAS Number 150481-98-4
Appearance Solid powder
Solubility Soluble in DMSO[1]
Storage of Solid -20°C for up to 3 years[1]
Storage of Solution -80°C for up to 1 year[1]

Experimental Protocols

Preparation of a High-Concentration Primary Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a 50 mM primary stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = (0.050 mol/L) x (0.001 L) x (467.58 g/mol ) x (1000 mg/g) = 23.38 mg

  • Weighing this compound:

    • Tare a sterile amber glass vial or microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 23.38 mg of this compound powder and transfer it to the tared vial.

  • Adding Solvent:

    • Using a calibrated micropipette, add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound.

  • Dissolution:

    • Securely cap the vial and vortex the solution thoroughly for at least one minute to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Storage:

    • For long-term storage, it is recommended to aliquot the primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C in properly labeled, light-protected vials.

G Workflow for Preparing L-706000 Primary Stock Solution cluster_prep Preparation cluster_storage Storage Calculate Mass 1. Calculate Mass (e.g., 23.38 mg for 1 mL of 50 mM) Weigh Compound 2. Weigh L-706000 (23.38 mg) Calculate Mass->Weigh Compound Add Solvent 3. Add DMSO (1 mL) Weigh Compound->Add Solvent Dissolve 4. Vortex to Dissolve Add Solvent->Dissolve Aliquot 5. Aliquot into Single-Use Vials Dissolve->Aliquot Store 6. Store at -80°C Aliquot->Store

Workflow for preparing L-706000 stock solution.
Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or assay buffer. It is critical to ensure that the final concentration of DMSO is compatible with the experimental system, typically below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Procedure:

  • Determine the final desired concentration of L-706000 and the acceptable final DMSO concentration.

  • Thaw a single aliquot of the primary stock solution at room temperature.

  • Perform serial dilutions to prepare an intermediate stock solution if necessary. For very low final concentrations, preparing an intermediate stock in cell culture medium or buffer can facilitate accurate pipetting and minimize the final DMSO concentration.

  • Prepare the final working solution. Add the required volume of the primary or intermediate stock solution to the pre-warmed cell culture medium or assay buffer and mix thoroughly by gentle pipetting.

Example Dilution: To prepare 1 mL of a 10 µM working solution from a 50 mM primary stock:

  • The dilution factor is 50,000 µM / 10 µM = 5,000.

  • Volume of stock = 1000 µL / 5,000 = 0.2 µL.

To accurately pipette such a small volume, it is recommended to first prepare an intermediate dilution (e.g., 1 mM in DMSO or cell culture medium).

  • From a 1 mM intermediate stock, you would add 10 µL to 990 µL of cell culture medium to achieve a final concentration of 10 µM.

  • The final DMSO concentration in this case would be 0.02% (if the intermediate is made in medium from a 50 mM DMSO stock) or 1% (if the intermediate is made in DMSO). A vehicle control with the same final DMSO concentration should always be included in the experiment.

G Dilution Workflow for Working Solutions Primary_Stock 50 mM Primary Stock in DMSO Thaw Thaw Aliquot Primary_Stock->Thaw Intermediate_Dilution Prepare Intermediate Stock (e.g., 1 mM) in Culture Medium Thaw->Intermediate_Dilution Final_Dilution Prepare Final Working Solution (e.g., 10 µM) Intermediate_Dilution->Final_Dilution Experiment Add to Cells/ Assay Final_Dilution->Experiment

Workflow for preparing working solutions.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.

  • Handle the powdered compound in a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of substances through the skin. Avoid direct contact with the skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

References

Application of L-706000 Free Base in Cardiac Action Potential Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base, also known as MK-499, is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This channel is a critical component of the rapid delayed rectifier potassium current (IKr), which plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. Due to its specific mechanism of action, L-706000 serves as a valuable research tool and a reference compound in cardiac safety and pharmacology studies. As a Class III antiarrhythmic agent, its primary effect is to prolong the action potential duration (APD), thereby increasing the effective refractory period of cardiomyocytes. This property makes it a subject of interest for studying mechanisms of both antiarrhythmic efficacy and proarrhythmic risk, particularly drug-induced QT interval prolongation and Torsades de Pointes (TdP).

These application notes provide detailed protocols for utilizing this compound in cardiac action potential assays, guidance on data interpretation, and a summary of its electrophysiological effects.

Pharmacological Profile and Mechanism of Action

L-706000 exerts its effect by binding to the open state of the hERG channel from the intracellular side, within the central cavity of the pore domain.[1] This high-affinity binding involves key amino acid residues, including Tyrosine 652 and Phenylalanine 656 on the S6 transmembrane domain.[1] By blocking the IKr current, L-706000 delays the efflux of potassium ions during the repolarization phase of the cardiac action potential. This leads to a prolongation of the action potential duration, which is reflected on the electrocardiogram (ECG) as a prolongation of the QT interval.

Table 1: Potency of this compound on the hERG (IKr) Channel

Ion ChannelCurrentIC50 (nM)Species/Cell LineReference
hERGIKr32Xenopus oocytes[2]

Signaling Pathway and Electrophysiological Consequences

The primary signaling pathway affected by L-706000 is the cardiac repolarization process. By inhibiting the IKr current, L-706000 disrupts the normal sequence of ion channel activity that governs the return of the cardiomyocyte to its resting membrane potential.

cluster_membrane Cardiomyocyte Membrane cluster_block Cardiomyocyte Membrane cluster_effects Electrophysiological Effects L706000 L-706000 (MK-499) hERG hERG (IKr) Channel (Open State) L706000->hERG Binds to inner pore K_ion K+ Efflux Block Blockade Reduced_IKr Reduced IKr Current K_ion->Reduced_IKr Inhibition APD_Prolongation Action Potential Duration (APD) Prolongation Reduced_IKr->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Arrhythmia_Risk Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia_Risk

Mechanism of L-706000 action on cardiac repolarization.

Experimental Protocols

Measurement of Action Potential Duration (APD) using Whole-Cell Patch Clamp

This protocol outlines the measurement of APD in isolated ventricular myocytes in response to L-706000 application.

1. Materials and Reagents:

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to final concentrations in the external solution.

  • Isolated Cardiomyocytes: Ventricular myocytes isolated from a suitable animal model (e.g., guinea pig, rabbit, or canine) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • External (Bath) Solution (Tyrode's solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries: For pulling patch pipettes.

2. Experimental Workflow:

cluster_prep Cell Preparation cluster_patch Patch Clamp Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis Isolate_Cells Isolate Cardiomyocytes Plate_Cells Plate cells on coverslips Isolate_Cells->Plate_Cells Form_Seal Form GΩ seal (Cell-attached) Plate_Cells->Form_Seal Go_Whole_Cell Rupture membrane (Whole-cell) Form_Seal->Go_Whole_Cell Current_Clamp Switch to Current Clamp Mode Go_Whole_Cell->Current_Clamp Baseline Record Baseline APs (Pacing at 1 Hz) Current_Clamp->Baseline Apply_L706000 Perfuse with L-706000 Baseline->Apply_L706000 Record_Drug_Effect Record APs during drug application Apply_L706000->Record_Drug_Effect Washout Washout with control solution Record_Drug_Effect->Washout Record_Washout Record APs during washout Washout->Record_Washout Measure_APD Measure APD90 (Action Potential Duration at 90% repolarization) Compare Compare APD90 (Baseline vs. Drug vs. Washout) Measure_APD->Compare

Workflow for APD measurement using patch clamp.

3. Detailed Procedure:

  • Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize before use.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution at a constant temperature (e.g., 37°C).

    • Approach a selected myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

    • Switch the amplifier to current-clamp mode.

  • Data Acquisition:

    • Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

    • Record a stable baseline of action potentials for at least 5 minutes.

    • Perfuse the chamber with the external solution containing the desired concentration of L-706000.

    • Record the effect of the compound on the action potential waveform until a steady-state is reached.

    • Perfuse with the control external solution to assess the reversibility of the drug effect (washout).

  • Data Analysis:

    • Measure the action potential duration at 90% repolarization (APD90) for each recorded action potential.

    • Calculate the percentage change in APD90 in the presence of L-706000 compared to the baseline.

    • Plot the concentration-response curve for L-706000-induced APD90 prolongation.

High-Throughput hERG Channel Assay (Fluorescence-based)

This protocol describes a common high-throughput screening method to assess the inhibitory effect of L-706000 on the hERG channel using a thallium flux assay.

1. Principle:

This assay utilizes a thallium-sensitive fluorescent dye. Cells stably expressing hERG channels are loaded with the dye. Upon depolarization, open hERG channels allow an influx of thallium ions (a surrogate for K+), which binds to the dye and increases its fluorescence. hERG channel blockers like L-706000 will prevent this influx, resulting in a reduced fluorescence signal.

2. Materials and Reagents:

  • This compound

  • Cell line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay plates: 96- or 384-well black, clear-bottom microplates.

  • Fluorescent dye kit: (e.g., FluxOR™ Thallium Detection Kit).

  • Assay Buffer: Provided with the kit or a suitable physiological buffer.

  • Stimulus Buffer: Assay buffer containing a high concentration of thallium and a depolarizing agent (e.g., high K+).

  • Fluorescence plate reader: Equipped with appropriate excitation and emission filters.

3. Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Measurement & Analysis Seed_Cells Seed hERG-expressing cells in microplate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Load_Dye Load cells with fluorescent dye Incubate_Cells->Load_Dye Add_Compound Add L-706000 (or test compound) Load_Dye->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_Stimulus Add Stimulus Buffer (containing Thallium) Incubate_Compound->Add_Stimulus Read_Fluorescence Measure fluorescence kinetically Calculate_Inhibition Calculate percent inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot concentration- response curve and determine IC50 Calculate_Inhibition->Plot_Curve

Workflow for a fluorescence-based hERG assay.

4. Detailed Procedure:

  • Cell Plating: Seed the hERG-expressing cells into the microplate at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition: After incubation, remove the dye solution and add assay buffer containing various concentrations of L-706000 (and positive/negative controls). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Add the stimulus buffer to all wells simultaneously using an automated dispenser. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence signal for each well.

    • Calculate the percent inhibition of the thallium flux for each concentration of L-706000 relative to the positive (e.g., a known potent hERG blocker) and negative (vehicle) controls.

    • Plot the percent inhibition as a function of L-706000 concentration and fit the data to a suitable model to determine the IC50 value.

Data Interpretation and Expected Results

  • Action Potential Duration: L-706000 is expected to cause a concentration-dependent prolongation of the APD90 in ventricular myocytes. This effect should be reversible upon washout of the compound.

  • hERG Inhibition: In the fluorescence-based assay, L-706000 will produce a concentration-dependent decrease in the fluorescence signal, indicating inhibition of the hERG channel. The calculated IC50 value should be in the low nanomolar range.

Conclusion

This compound is an indispensable tool for the study of cardiac repolarization and the assessment of drug-induced cardiac liability. Its high potency and selectivity for the hERG channel make it an ideal positive control for a variety of in vitro cardiac safety assays. The protocols provided herein offer robust methods for characterizing the effects of L-706000 on cardiac action potentials and for validating hERG channel assays. A thorough understanding of its mechanism of action and electrophysiological consequences is essential for any researcher working in the fields of cardiac electrophysiology and drug safety.

References

Techniques for Measuring Squalene Synthase Inhibitor Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, represents a key target for the development of lipid-lowering therapeutics.[1][2] This enzyme catalyzes the first committed step in cholesterol formation, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] Inhibition of SQS provides a direct mechanism to reduce cholesterol production. While specific internal compound identifiers like "L-706000 free base" may not be publicly documented, the principles and techniques for characterizing the binding affinity of inhibitors to SQS are well-established. This document provides detailed application notes and protocols for measuring the binding affinity of prominent Squalene Synthase inhibitors, such as Zaragozic Acid A (Squalestatin S1) and Lapaquistat (TAK-475) , which serve as exemplary compounds.

Squalene synthase inhibitors have been a subject of extensive research due to their potential to lower low-density lipoprotein (LDL) cholesterol.[1] Understanding the binding affinity of these inhibitors is paramount for structure-activity relationship (SAR) studies, lead optimization, and overall drug development. This document outlines several widely used biophysical techniques to quantify these interactions.

Signaling Pathway and Experimental Workflow

The cholesterol biosynthesis pathway, highlighting the role of Squalene Synthase, is a crucial context for understanding the mechanism of action of its inhibitors.

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins target) FPP Farnesyl Pyrophosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase FPP->Squalene_Synthase_Target Cholesterol Cholesterol Squalene->Cholesterol ... Inhibitor SQS Inhibitor (e.g., Zaragozic Acid A, Lapaquistat) Inhibitor->Squalene_Synthase_Target Squalene_Synthase_Target->Squalene

Cholesterol biosynthesis pathway and SQS inhibition.

A general workflow for assessing the binding affinity of a novel compound against Squalene Synthase is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis Protein_Prep Purified Squalene Synthase Preparation RBA Radioligand Binding Assay Protein_Prep->RBA ITC Isothermal Titration Calorimetry Protein_Prep->ITC SPR Surface Plasmon Resonance Protein_Prep->SPR Compound_Prep Test Compound (e.g., SQS Inhibitor) Preparation Compound_Prep->RBA Compound_Prep->ITC Compound_Prep->SPR Data_Processing Curve Fitting and Parameter Calculation RBA->Data_Processing ITC->Data_Processing SPR->Data_Processing Affinity_Determination Determination of Kd, Ki, or IC50 Data_Processing->Affinity_Determination

General workflow for binding affinity measurement.

Quantitative Data Summary

The binding affinities of Zaragozic Acid A and the active metabolite of Lapaquistat (TAK-475 M-I) for Squalene Synthase have been determined using various methods. The following table summarizes representative affinity data.

CompoundTargetAssay MethodAffinity ConstantReference
Zaragozic Acid A Human Squalene SynthaseCompetitive InhibitionIC50 = 6 µM (in HepG2 cells)[3]
Zaragozic Acid A Rat Squalene SynthaseCompetitive InhibitionKi = 78 pM[3]
TAK-475 M-I Human Squalene SynthaseFluorescence PolarizationkI = 0.1 µM[4]
TAK-475 Rat Squalene SynthaseIn vivo cholesterol biosynthesisED50 = 2.9 mg/kg[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

Radioligand binding assays are a sensitive and robust method for determining the affinity of a ligand for its receptor.[6] This protocol is adapted for a competitive binding assay to determine the Ki of a test compound for Squalene Synthase.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to Squalene Synthase.

Materials:

  • Purified, active Squalene Synthase (recombinant or from microsomal preparations).

  • Radiolabeled ligand (e.g., a tritiated or iodinated known SQS inhibitor).

  • Test compound (e.g., this compound analog).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA.[7]

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).[7]

  • Scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Protocol:

  • Membrane/Protein Preparation:

    • If using microsomal preparations, homogenize tissue (e.g., liver) in cold lysis buffer and prepare membrane fractions by differential centrifugation.[7]

    • If using purified recombinant SQS, ensure it is in a suitable buffer for the assay.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[7]

  • Assay Setup:

    • Perform the assay in a 96-well plate with a final volume of 250 µL per well.[7]

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • To each well, add in the following order:

      • 150 µL of Squalene Synthase preparation (e.g., 50-120 µg of membrane protein).[7]

      • 50 µL of the test compound at various concentrations (or buffer for total binding).

      • 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[7]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a microplate harvester.[7]

    • Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.[7]

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from all measurements.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare SQS, Radioligand, and Test Compound Start->Prepare_Reagents Incubate Incubate SQS, Radioligand, and Test Compound Prepare_Reagents->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Ligand Incubate->Filter_Wash Count_Radioactivity Quantify Radioactivity Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data (IC50, Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Radioligand binding assay workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[8]

Objective: To determine the thermodynamic parameters (Kd, ΔH, and stoichiometry) of the interaction between a test compound and Squalene Synthase.

Materials:

  • Highly purified, active Squalene Synthase.

  • Test compound.

  • ITC instrument (e.g., MicroCal ITC200).

  • Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2). The same buffer must be used for both the protein and the ligand.

Protocol:

  • Sample Preparation:

    • Dialyze the purified Squalene Synthase extensively against the ITC buffer.

    • Dissolve the test compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.

    • A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the ligand in the syringe is 100-500 µM (10-20 fold molar excess).[9]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).[9]

    • Set the injection parameters (e.g., initial injection of 0.5 µL followed by 20-30 injections of 2 µL each, with a spacing of 180 seconds between injections).[9]

  • Titration:

    • Load the Squalene Synthase solution into the sample cell (~350 µL for a 200 µL cell).[9]

    • Load the test compound solution into the injection syringe (~40-80 µL).[9]

    • Perform an initial small injection to account for dilution effects, followed by the series of injections.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

ITC_Workflow Start Start Prepare_Samples Prepare and Degas SQS and Test Compound in Matched Buffer Start->Prepare_Samples Load_Instrument Load SQS into Cell and Test Compound into Syringe Prepare_Samples->Load_Instrument Perform_Titration Perform Stepwise Injections of Compound into SQS Load_Instrument->Perform_Titration Measure_Heat Measure Heat Change After Each Injection Perform_Titration->Measure_Heat Analyze_Data Analyze Data (Kd, ΔH, n) Measure_Heat->Analyze_Data End End Analyze_Data->End

Isothermal titration calorimetry workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10] This allows for the determination of both kinetic (kon and koff) and equilibrium (Kd) binding constants.

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of a test compound binding to Squalene Synthase.

Materials:

  • Highly purified, active Squalene Synthase.

  • Test compound.

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified Squalene Synthase over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

    • A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the test compound solutions at a constant flow rate over both the SQS-immobilized and reference flow cells. This is the association phase.[11]

    • Follow with an injection of running buffer to monitor the dissociation of the compound from the SQS. This is the dissociation phase.[11]

  • Regeneration:

    • If the interaction is reversible, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without denaturing the immobilized SQS.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

SPR_Workflow Start Start Immobilize_SQS Immobilize Squalene Synthase on Sensor Chip Start->Immobilize_SQS Inject_Compound Inject Test Compound at Various Concentrations (Association) Immobilize_SQS->Inject_Compound Inject_Buffer Inject Running Buffer (Dissociation) Inject_Compound->Inject_Buffer Regenerate_Surface Regenerate Sensor Surface Inject_Buffer->Regenerate_Surface Analyze_Sensorgram Analyze Sensorgram Data (kon, koff, Kd) Inject_Buffer->Analyze_Sensorgram Regenerate_Surface->Inject_Compound Next Concentration End End Analyze_Sensorgram->End

References

Application Notes and Protocols for L-706000 Free Base in Automated Patch Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-706000 free base is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[1] The hERG channel's function is crucial for maintaining a normal heart rhythm, and its inhibition can lead to prolonged QT syndrome, a condition that can increase the risk of life-threatening arrhythmias.[1] Consequently, assessing the interaction of new chemical entities with the hERG channel is a mandatory step in preclinical drug safety evaluation. Automated patch clamp (APC) systems have become an indispensable tool for medium- to high-throughput screening of compound effects on ion channels like hERG, offering significant advantages in terms of throughput, reproducibility, and data quality over manual patch clamp techniques.[2][3][4]

These application notes provide detailed protocols for utilizing this compound as a reference compound in hERG assays on automated patch clamp platforms. The protocols are designed to be adaptable to various commercially available APC systems and are intended to guide researchers in accurately determining the potency and kinetics of hERG channel blockers.

Mechanism of Action and Signaling Pathway

L-706000 is a high-affinity blocker of the hERG (KCNH2) voltage-gated potassium channel.[1] The hERG channel is a tetramer of four identical alpha subunits, which form a central pore for potassium ions (K+) to pass through. The flow of K+ ions through the hERG channel generates the rapid delayed rectifier current (IKr), which is essential for the repolarization phase (phase 3) of the cardiac action potential.

The gating of the hERG channel is voltage-dependent and characterized by slow activation and rapid inactivation.[5] L-706000 is believed to bind to the inner cavity of the channel pore, accessing its binding site when the channel is in the open or inactivated state. This "open-channel block" mechanism is common for many hERG inhibitors. The binding of L-706000 physically obstructs the ion conduction pathway, thereby reducing the IKr current. This leads to a delay in cardiac repolarization, manifesting as a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).

.

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG Channel (Closed State) hERG_open hERG Channel (Open State) hERG->hERG_open Slow Activation hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Rapid Inactivation L706000 L-706000 hERG_open->L706000 Binding Site Accessible hERG_blocked hERG Channel (Blocked State) K_efflux K+ Efflux (IKr) hERG_open->K_efflux hERG_inactivated->L706000 Binding Site Accessible L706000->hERG_blocked Blocks Pore Reduced_K_efflux Reduced K+ Efflux hERG_blocked->Reduced_K_efflux Depolarization Membrane Depolarization Depolarization->hERG Activates Repolarization Membrane Repolarization K_efflux->Repolarization Contributes to AP_Prolongation Action Potential Prolongation Reduced_K_efflux->AP_Prolongation Leads to

hERG channel gating and block by L-706000.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and typical parameters for hERG channel assays in APC systems.

ParameterValueCell LineTemperatureAPC SystemReference
IC50 32 nM---[1]
Typical Seal Resistance >500 MΩCHO, HEK29322-37°CVarious[6]
Typical Whole-Cell Capacitance 5-20 pFCHO, HEK29322-37°CVarious-
Typical Series Resistance <20 MΩCHO, HEK29322-37°CVarious-
On-rate (k_on) To be determined empiricallyCHO, HEK29335-37°CVarious[7][8]
Off-rate (k_off) To be determined empiricallyCHO, HEK29335-37°CVarious[7][8]
Voltage of Half-Maximal Activation (V½) -15 to -25 mVCHO, HEK29335-37°CVarious[9]
Voltage of Half-Maximal Inactivation (V½) -70 to -90 mVCHO, HEK29335-37°CVarious[10]

Experimental Protocols

Protocol 1: Determination of L-706000 IC50 using a Voltage-Step Protocol

Objective: To determine the concentration-dependent inhibition of hERG current by L-706000 and calculate the IC50 value.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.[6][11]

  • This compound: Prepare a stock solution in DMSO and dilute to final concentrations in extracellular solution.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 120 KCl, 10 NaCl, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH.

  • Automated Patch Clamp System: e.g., QPatch, Patchliner, IonFlux, or SyncroPatch.[2][12][13]

Methodology:

  • Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Resuspend cells in the extracellular solution at a density of 1-5 x 10^6 cells/mL.

  • APC System Setup: Prime the APC system with extracellular and intracellular solutions according to the manufacturer's instructions. Set the temperature control to 35-37°C.[14][15]

  • Cell Loading: Load the cell suspension into the appropriate wells of the patch plate.

  • Compound Preparation: Prepare a serial dilution of L-706000 in extracellular solution. A typical concentration range would be 0.1 nM to 1 µM. Include a vehicle control (DMSO in extracellular solution).

  • Electrophysiological Recording:

    • Establish whole-cell configuration.

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol consists of:

      • Holding potential: -80 mV.

      • Depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels.

      • Repolarizing step to -50 mV for 2-5 seconds to measure the peak tail current.

    • Record baseline currents in extracellular solution.

    • Apply different concentrations of L-706000 (and vehicle control) and record the steady-state block.

  • Data Analysis:

    • Measure the peak tail current at -50 mV for each concentration.

    • Normalize the current in the presence of the compound to the baseline current.

    • Plot the normalized current as a function of L-706000 concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

.

IC50_Workflow start Start cell_prep Prepare hERG-expressing CHO or HEK293 cells start->cell_prep load_cells Load cells onto patch plate cell_prep->load_cells apc_setup Set up APC system (35-37°C) apc_setup->load_cells compound_prep Prepare L-706000 serial dilutions (0.1 nM - 1 µM) apply_compound Apply L-706000 concentrations compound_prep->apply_compound whole_cell Establish whole-cell configuration load_cells->whole_cell voltage_protocol Apply voltage-step protocol (-80mV -> +20mV -> -50mV) whole_cell->voltage_protocol baseline Record baseline hERG current voltage_protocol->baseline baseline->apply_compound record_block Record steady-state block apply_compound->record_block data_analysis Analyze data: - Measure peak tail current - Normalize to baseline - Fit Hill equation record_block->data_analysis end Determine IC50 data_analysis->end

Workflow for IC50 determination of L-706000.
Protocol 2: Assessing the Voltage-Dependence of L-706000 Block

Objective: To determine if the blocking effect of L-706000 on the hERG channel is dependent on the membrane potential.

Methodology:

  • Follow steps 1-4 from Protocol 1. Use a concentration of L-706000 close to its IC50 (e.g., 30 nM).

  • Electrophysiological Recording:

    • Establish whole-cell configuration.

    • Apply a voltage protocol to assess block at different potentials. A suitable protocol would be:

      • Holding potential: -80 mV.

      • A series of depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 20 mV increments) for 2-5 seconds.

      • A constant repolarizing step to -50 mV to measure the tail current.

    • Record baseline currents.

    • Apply L-706000 and repeat the voltage protocol.

  • Data Analysis:

    • Measure the peak tail current following each depolarizing step, both in the absence and presence of L-706000.

    • Calculate the fractional block at each test potential: Fractional Block = 1 - (Current_L706000 / Current_baseline).

    • Plot the fractional block as a function of the depolarizing step potential.

hERG Channel Trafficking

The proper functioning of the hERG channel is dependent on its successful trafficking from the endoplasmic reticulum (ER) and Golgi apparatus to the cell surface.[3][12][16][17] Some drugs can interfere with this trafficking process, leading to a reduction in the number of functional channels at the plasma membrane, which can also contribute to QT prolongation. While L-706000 is primarily known as a direct channel blocker, it is important to consider potential trafficking effects, especially in long-term exposure studies. Automated patch clamp can be used to assess changes in hERG current density after chronic drug exposure as an indicator of altered trafficking.[18]

.

hERG_Trafficking_Pathway cluster_cell Cell ER Endoplasmic Reticulum (ER) - Protein Synthesis - Folding & Assembly Golgi Golgi Apparatus - Glycosylation - Maturation ER->Golgi Anterograde Transport Vesicles Transport Vesicles Golgi->Vesicles hERG_surface Functional hERG Channel Vesicles->hERG_surface Exocytosis Membrane Plasma Membrane Endosome Endosome hERG_surface->Endosome Endocytosis Endosome->Golgi Recycling Lysosome Lysosome - Degradation Endosome->Lysosome Degradation Pathway

Simplified hERG channel trafficking pathway.

Conclusion

This compound is a valuable tool for validating hERG assays on automated patch clamp systems. The protocols outlined in these application notes provide a framework for accurately assessing the potency and voltage-dependence of hERG channel blockers. By understanding the mechanism of action of compounds like L-706000 and employing robust experimental designs, researchers can confidently evaluate the cardiac safety profile of new drug candidates. The high-throughput nature of APC platforms, combined with standardized protocols, significantly enhances the efficiency and reliability of preclinical cardiac risk assessment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Free Base Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation of free base compounds, such as L-706000, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My L-706000 free base precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What happened?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common challenge, particularly with hydrophobic molecules.[1] This "solvent-shifting" effect occurs because the compound, while soluble in the organic solvent, is poorly soluble in the aqueous environment of the buffer. The introduction of water lowers the overall solvating power of the solution for the compound, causing it to crash out of solution.

Q2: How can I prevent my free base compound from precipitating when preparing my working solution?

Several strategies can be employed to prevent precipitation during the preparation of aqueous working solutions from DMSO stocks:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of your compound in the aqueous buffer to a level below its solubility limit.[1]

  • Stepwise Dilution: Instead of adding the DMSO stock directly into the full volume of the aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the buffer, and then add this intermediate dilution to the final volume.

  • Optimize the Solvent System: If your experimental system allows, you can introduce a co-solvent. Adding a small, permissible amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.

  • pH Adjustment: The solubility of free bases is often highly dependent on pH.[2][3][4] Basic compounds are typically more soluble in acidic solutions where they can be protonated to form a more soluble salt.[5] Consider adjusting the pH of your buffer to a more acidic range if your compound and experiment are compatible with this change.

  • Gentle Warming and Mixing: Pre-warming the aqueous buffer to 37°C and gentle vortexing during the addition of the DMSO stock can help to keep the compound in solution.[6][7]

Q3: I observed precipitation in my stock solution after a freeze-thaw cycle. What should I do?

Precipitation after a freeze-thaw cycle can occur if the compound's solubility in the solvent is reduced at lower temperatures. It is crucial not to use a solution that has precipitated. Before use, you should attempt to redissolve the compound by gentle warming (if the compound is heat-stable) and vortexing or sonication.[7] To avoid this issue in the future, it is recommended to prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Q4: Can the storage container affect the stability and solubility of my compound?

Yes, the choice of storage container can impact your compound. Some compounds may adhere to the surface of certain plastics. For long-term storage, it is advisable to use glass vials or polypropylene tubes that are known to be inert.

Troubleshooting Guide: L-706000 Precipitation in Solution

This guide provides a systematic approach to resolving precipitation issues with your this compound.

Problem: L-706000 has precipitated from my experimental solution.

Step 1: Initial Observation and Assessment

  • Visually confirm the presence of a precipitate (e.g., cloudiness, crystals, film).

  • Note the stage at which precipitation occurred (e.g., upon dilution, during incubation, after storage).

  • Record the composition of the solution (e.g., solvent, buffer components, pH, compound concentration).

Step 2: Identify the Potential Cause

The following diagram illustrates a decision-making workflow to help identify the root cause of precipitation.

Troubleshooting_Precipitation start Precipitation Observed check_solubility Is the compound concentration above its known solubility limit? start->check_solubility check_pH Is the solution pH appropriate for a free base? check_solubility->check_pH No sol_high High Concentration check_solubility->sol_high Yes check_solvent Was a solvent shift from organic to aqueous involved? check_pH->check_solvent Yes pH_issue pH Incompatibility check_pH->pH_issue No check_temp Was there a change in temperature? check_solvent->check_temp No solvent_shift Solvent Shift check_solvent->solvent_shift Yes check_storage Did precipitation occur during storage? check_temp->check_storage No temp_effect Temperature Effect check_temp->temp_effect Yes storage_issue Storage Issue check_storage->storage_issue Yes

Troubleshooting workflow for compound precipitation.

Step 3: Corrective Actions

Based on the potential cause identified, implement the following corrective measures:

Potential CauseRecommended Action
High Concentration Lower the final concentration of L-706000 in your working solution.
pH Incompatibility Adjust the pH of your buffer to a more acidic range (e.g., pH 5-6) to increase the solubility of the free base.
Solvent Shift Employ a stepwise dilution protocol. Consider using a co-solvent if your experiment permits.
Temperature Effect If precipitation occurred upon cooling, try to maintain the solution at a stable, slightly elevated temperature (e.g., 37°C).
Storage Issue Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure the storage container is appropriate.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of L-706000 in Aqueous Buffer

Objective: To determine the highest concentration of L-706000 that remains soluble in a specific aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Microplate reader or microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve L-706000 in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial 2-fold dilution of the L-706000 DMSO stock in your aqueous buffer.

  • Incubate: Incubate the plate under your experimental conditions (e.g., 37°C) for a period relevant to your assay (e.g., 2 hours).

  • Observe for Precipitation: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum soluble concentration of L-706000 under these conditions.

Signaling Pathway Context

Small molecule inhibitors like L-706000 are often designed to target specific components of cellular signaling pathways. The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in drug discovery. Understanding the pathway can help in designing experiments and interpreting results.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response

Simplified MAPK/ERK signaling pathway.

References

Technical Support Center: Optimizing L-706000 Free Base Concentration for hERG Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-706000 free base for hERG channel blockade experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is L-706000 and why is it used in hERG assays?

A1: this compound is a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a potential risk for cardiac arrhythmias.[2] Due to its high affinity and specificity, L-706000 serves as a valuable tool and positive control in preclinical safety pharmacology studies to assess the potential of new chemical entities to block the hERG channel.

Q2: What is the reported IC50 value for L-706000-mediated hERG block?

A2: The most frequently cited half-maximal inhibitory concentration (IC50) for L-706000 is approximately 32 nM .[1] However, it is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line used, temperature, and the specific voltage-clamp protocol employed.[3][4]

Q3: What is the mechanism of hERG channel blockade by L-706000?

A3: L-706000 is a high-affinity blocker that preferentially binds to the open and/or inactivated states of the hERG channel.[5][6][7] It is believed to access the binding site from the intracellular side of the channel, within the central cavity.[5][6] This state-dependent binding means that the extent of block can be influenced by the voltage protocol used to elicit hERG currents.

Q4: What concentration range of L-706000 should I use in my experiments?

A4: The concentration range for L-706000 should be chosen to bracket the expected IC50 value of 32 nM. A typical concentration-response curve might include concentrations ranging from 1 nM to 1 µM. For routine positive control experiments, a concentration of 100 nM or 1 µM is often used to ensure significant hERG block.

Data Presentation

Table 1: L-706000 Quantitative Data for hERG Block

ParameterValueReference
IC50 ~32 nM[1]
Mechanism of Action High-affinity, state-dependent block (open/inactivated)[5][6][7]
Binding Site Central cavity of the hERG channel[5][6]
Recommended Concentration Range 1 nM - 1 µMN/A
Positive Control Concentration 100 nM - 1 µMN/A

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for hERG Block Assessment

This protocol provides a detailed methodology for assessing the inhibitory effect of L-706000 on hERG channels expressed in a stable cell line (e.g., HEK293 or CHO).

1. Cell Preparation:

  • Culture hERG-expressing cells according to standard protocols.

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Filter both solutions on the day of the experiment.

  • L-706000 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Prepare serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a single, healthy cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Apply a voltage-clamp protocol to elicit hERG currents. A recommended step-ramp protocol is as follows:

    • Holding potential of -80 mV.

    • Depolarizing step to +20 mV for 1000 ms.

    • Repolarizing ramp back to -80 mV over 500 ms.

    • Repeat every 15 seconds.

  • Record baseline currents in the vehicle control solution until a stable response is achieved (less than 5% rundown over 5 minutes).

  • Perfuse the recording chamber with increasing concentrations of L-706000, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

4. Data Analysis:

  • Measure the peak tail current amplitude during the repolarizing ramp.

  • Calculate the percentage of current inhibition for each L-706000 concentration relative to the baseline current.

  • Plot the percentage inhibition against the L-706000 concentration and fit the data with the Hill equation to determine the IC50 value.

Troubleshooting Guide

Issue 1: Unstable hERG current recordings (Rundown)

  • Q: My hERG current amplitude decreases over time, even in the control solution. How can I improve stability?

  • A:

    • Check Internal Solution: Ensure your internal solution contains Mg-ATP (2-5 mM) and GTP (0.1-0.5 mM) to support cell metabolism.

    • Cell Health: Use cells at a low passage number and ensure they are healthy and not overly confluent.

    • Temperature: Maintain a stable recording temperature, as temperature fluctuations can affect current stability.

    • Perfusion Rate: A very fast perfusion rate can cause mechanical stress on the cell. Optimize the flow rate to be sufficient for solution exchange without disturbing the cell.

Issue 2: Difficulty obtaining a high-resistance seal (Giga-seal)

  • Q: I am struggling to form a stable giga-seal. What can I do?

  • A:

    • Pipette Quality: Use high-quality borosilicate glass and ensure your pipette puller is optimized to produce smooth-tipped pipettes. Fire-polishing the pipette tip can also improve sealing.

    • Solution Cleanliness: Filter all solutions to remove any particulate matter. Ensure the bath solution surface is clean.

    • Cell Health: Healthy, adherent cells with a smooth membrane are easier to seal onto.

    • Positive Pressure: Apply slight positive pressure to the pipette as you approach the cell to keep the tip clean.

Issue 3: High variability in IC50 values for L-706000

  • Q: My calculated IC50 value for L-706000 is inconsistent between experiments. What are the potential sources of variability?

  • A:

    • Experimental Conditions: Ensure consistent temperature, external potassium concentration, and pH of your recording solutions, as these can influence drug potency.[3]

    • Voltage Protocol: The specific voltage-clamp protocol used can significantly affect the observed IC50 value for state-dependent blockers like L-706000. Use a consistent protocol across all experiments.[4]

    • Compound Stability: Prepare fresh dilutions of L-706000 for each experiment from a frozen stock to avoid degradation.

    • Cellular Factors: The type of cell line, passage number, and overall health of the cells can contribute to variability.

Mandatory Visualizations

hERG_Gating_and_Block cluster_channel_states hERG Channel States cluster_drug_interaction L-706000 Block Closed Closed Open Open Closed->Open Activation (Depolarization) Open->Closed Deactivation (Repolarization) Inactivated Inactivated Open->Inactivated Inactivation (Depolarization) Inactivated->Open Recovery (Repolarization) L706000 L-706000 L706000->Open Binds to Open State L706000->Inactivated Binds to Inactivated State

Caption: hERG channel gating kinetics and mechanism of L-706000 block.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG-expressing cells) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (Internal, External, L-706000) Solution_Prep->Giga_Seal Pipette_Pulling Pipette Pulling & Polishing Pipette_Pulling->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Stabilization Cell Stabilization Whole_Cell->Stabilization Baseline_Recording Baseline Recording (Vehicle Control) Stabilization->Baseline_Recording Compound_Application Compound Application (Increasing Concentrations) Baseline_Recording->Compound_Application Measure_Current Measure Peak Tail Current Compound_Application->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Plot_Curve Plot Concentration-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 (Hill Equation) Plot_Curve->Determine_IC50

Caption: Experimental workflow for hERG patch-clamp assay.

References

How to prevent L-706000 free base degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling L-706000 free base, focusing on preventing its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: For long-term storage, the solid powder should be kept at -20°C for up to three years or at 4°C for up to two years.[1] Always refer to the Certificate of Analysis provided by the supplier for specific lot recommendations. The product is generally stable at room temperature for short periods, such as during shipping.[2]

Q2: What is the difference between this compound and a salt form? Which is more stable?

A: A "free base" is the neutral form of a molecule. Generally, the free base forms of active pharmaceutical ingredients (APIs) are less soluble in aqueous solutions and can be less stable than their corresponding salt forms (e.g., hydrochloride or sulfate salts).[2] Salt forms are often easier to dissolve in water and can exhibit greater chemical stability in solution due to their ionic nature.[3] If you observe instability or solubility issues, using a salt form of the compound, if available, could be a viable alternative.

Q3: What is the best solvent for preparing a stock solution of this compound?

A: Based on its nature as a free base, L-706000 is likely hydrophobic. Dimethyl sulfoxide (DMSO) is a common and appropriate solvent for preparing high-concentration stock solutions of such compounds.[1][4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

Q4: My L-706000 solution has turned yellow/precipitated. What does this mean?

A: Discoloration or precipitation can be indicators of chemical degradation or poor solubility. This may occur if the compound has been exposed to adverse conditions (e.g., light, incompatible pH, high temperature) or if the concentration in your aqueous working solution is too high. It is crucial to investigate the cause, as degradation can significantly impact your experimental results.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during experiments with L-706000.

Issue 1: Suspected Loss of Compound Activity

If your experimental results show a weaker-than-expected effect, it may be due to compound degradation. Use the following decision tree to troubleshoot.

G cluster_0 A Start: Inconsistent or Weak Experimental Results B Was the stock solution stored correctly (-20°C or -80°C, protected from light)? A->B C Was the stock solution subjected to multiple freeze-thaw cycles? B->C Yes F Action: Prepare a fresh stock solution from powder. Use single-use aliquots. B->F No D Is the pH of your experimental buffer extreme (highly acidic or alkaline)? C->D No C->F Yes E Was the working solution exposed to light for prolonged periods? D->E No G Action: Buffer the medium to a neutral pH (6.5-7.5) if possible. D->G Yes H Action: Protect solutions from light using amber vials or foil. E->H Yes I Action: Perform a stability test (see protocol below) to confirm degradation. E->I No

Caption: Troubleshooting flowchart for loss of L-706000 activity.

Issue 2: Precipitate Forms in Aqueous Working Solution

Problem: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate appears.

Cause: This is likely due to the low aqueous solubility of the free base, a phenomenon known as "crashing out." The compound is soluble in the organic stock solvent but not in the final aqueous medium at the desired concentration.

Solutions:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a serial or stepwise dilution. Gently swirl the buffer as you add the stock solution to aid mixing.[1]

  • Reduce Final Concentration: Your target concentration may be above the solubility limit of L-706000 in your specific medium. Try working with a lower final concentration.

  • Check DMSO Percentage: Ensure the final concentration of DMSO in your working solution is low, typically <0.5%, to avoid solvent-induced cell toxicity.[1]

  • Use a Co-solvent (for in vivo): For animal studies, co-solvents like PEG400 or Tween 80 can sometimes be used to improve solubility, but their compatibility with your experimental model must be verified.[1]

Experimental Protocols

Protocol 1: Preparation of L-706000 Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO.

G cluster_0 A 1. Weigh Compound Accurately weigh the This compound powder. B 2. Calculate Solvent Volume Use the molecular weight to calculate the volume of DMSO needed for a 10 mM solution. A->B C 3. Dissolve Compound Add the calculated volume of sterile DMSO to the powder. B->C D 4. Ensure Complete Dissolution Vortex or sonicate briefly until the solution is clear. C->D E 5. Aliquot for Storage Dispense into single-use, light-protected vials. D->E F 6. Store Properly Store aliquots at -20°C or -80°C, protected from light. E->F

Caption: Workflow for preparing this compound stock solution.

Methodology:

  • Weighing: Handle the compound powder in a chemical fume hood. Accurately weigh a specific amount (e.g., 5 mg) of this compound.

  • Solvent Calculation: Calculate the required volume of DMSO. For L-706000 (MW ≈ 410.5 g/mol ), to make a 10 mM solution from 5 mg:

    • Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))

    • Volume (L) = 0.005 / (0.010 * 410.5) = 0.001218 L = 1.218 mL

  • Dissolution: Add the calculated volume of high-purity, sterile DMSO. If the compound is light-sensitive, use amber vials or wrap clear vials in foil.[4]

  • Mixing: Vortex or sonicate in a water bath briefly to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]

  • Labeling and Storing: Clearly label each aliquot with the compound name, concentration, date, and store at -80°C for long-term stability (up to 6 months).[1]

Protocol 2: Forced Degradation Study to Assess Stability

Objective: To identify conditions (pH, oxidation, light, heat) that cause L-706000 to degrade.

Methodology:

  • Prepare Samples: Dilute the L-706000 stock solution to a known concentration (e.g., 100 µM) in separate vials for each stress condition. A common starting concentration for stress testing is 1 mg/mL.[7]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).[5]

    • Thermal Stress: Incubate a sample (in a neutral buffer) at an elevated temperature (e.g., 50-70°C).[7]

    • Photostability: Expose a sample to a light source that provides combined visible and UV output (as per ICH Q1B guidelines).[8] Wrap a control sample in foil.

    • Control: Keep one sample in a neutral buffer at room temperature, protected from light.

  • Incubation: Incubate samples for a defined period (e.g., check at 2, 8, and 24 hours). For thermal and hydrolytic stress, a duration of up to 7 days may be explored if the molecule is highly stable.[7]

  • Analysis: At each time point, neutralize the acid/base samples and quench the oxidation reaction if necessary. Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Interpretation: Compare the peak area of the parent L-706000 compound in the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks (degradants) indicates degradation.

Data Presentation

Use the following table to summarize the results from your forced degradation study.

Stress ConditionIncubation Time (hours)Temperature (°C)L-706000 Remaining (%)No. of Degradation ProductsObservations (e.g., color change)
Control (Buffer) 24RT0Clear, colorless
0.1 N HCl 2RT
8RT
24RT
0.1 N NaOH 2RT
8RT
24RT
3% H₂O₂ 2RT
8RT
24RT
Thermal 2470°C
Photolytic 24RT

L-706000 Mechanism of Action

L-706000 is a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[2][7] This channel is critical for cardiac repolarization. By blocking this channel, L-706000 prolongs the action potential duration, a characteristic of Class III antiarrhythmic agents.

G cluster_0 A L-706000 (Free Base) B hERG K+ Channel A->B Binds to C Blocks K+ Efflux B->C D Delayed Repolarization C->D E Prolonged Action Potential D->E

Caption: Simplified signaling pathway for L-706000 action on hERG channels.

References

L-706000 free base data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-706000 free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of L-706000, and to address common challenges in data analysis and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound, also known as MK-499, is a potent pharmaceutical compound with at least two recognized primary activities. It is a class III antiarrhythmic agent that acts as a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Additionally, it has been identified as a gamma-secretase inhibitor, an enzyme complex involved in the cleavage of transmembrane proteins, including Amyloid Precursor Protein (APP) and Notch. This dual activity is a critical factor to consider during experimental design and data interpretation.

Q2: How should I store and handle this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. Due to the potential for limited solubility and stability in aqueous solutions, it is advisable to prepare working dilutions in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: What are the potential off-target effects of L-706000?

A3: The most significant "off-target" consideration for L-706000 depends on the intended primary target of your experiment. If you are studying its effects as a gamma-secretase inhibitor, its potent hERG channel blocking activity is a critical off-target effect that can lead to cardiotoxicity in vivo and confounding effects in cellular assays. Conversely, if you are investigating its antiarrhythmic properties, the inhibition of gamma-secretase and subsequent modulation of signaling pathways like Notch could be considered an off-target effect.[1] It is crucial to design experiments that can differentiate between these activities.

Q4: How can I differentiate between hERG blocking and gamma-secretase inhibition in my experimental results?

A4: To dissect the dual activities of L-706000, consider the following strategies:

  • Use of specific controls: Employ a highly selective hERG channel blocker (e.g., E-4031) and a specific gamma-secretase inhibitor with low hERG activity (e.g., a Notch-sparing GSI) as controls.

  • Dose-response analysis: Determine the IC50 values for both hERG channel inhibition (e.g., via patch-clamp electrophysiology) and gamma-secretase activity (e.g., via an Aβ or Notch cleavage assay). A significant difference in potency can help attribute observed effects to one target over the other at specific concentrations.

  • Specific rescue experiments: If a phenotype is observed, attempt to rescue it by overexpressing the target of interest or by using downstream effectors of the relevant signaling pathway.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with L-706000.

Issue Possible Cause Recommended Solution
Visible precipitate in culture wells after adding L-706000 1. Compound concentration exceeds its solubility limit in the culture medium. 2. "Solvent shock" from rapid dilution of a concentrated DMSO stock. 3. Interaction with serum proteins.1. Determine the maximum soluble concentration of L-706000 in your specific culture medium. Do not exceed this concentration.[2] 2. Prepare intermediate dilutions of your concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[2] 3. If your experimental design allows, try reducing the serum concentration.
Inconsistent or non-reproducible experimental results 1. Degradation of L-706000 in stock solutions or culture medium. 2. Variability in cell passage number or health. 3. Inconsistent incubation times.1. Prepare fresh stock solutions regularly and use working dilutions immediately. Perform a stability study of L-706000 in your culture medium at 37°C over the duration of your experiment.[2] 2. Use cells within a consistent and narrow passage number range. Regularly check cell viability. 3. Ensure precise and consistent timing for all experimental steps.
Unexpected cell toxicity 1. Off-target effects, particularly hERG channel blockade in non-cardiac cells that may express the channel. 2. High final concentration of the solvent (e.g., DMSO). 3. Intrinsic toxicity of the compound at high concentrations.1. Lower the concentration of L-706000 to a range where it is selective for your target of interest. Use appropriate controls to rule out off-target toxicity. 2. Ensure the final DMSO concentration is below 0.5% (v/v) and include a vehicle control in your experiments. 3. Perform a dose-response curve to determine the cytotoxic concentration of L-706000 for your specific cell line.
Difficulty interpreting data due to dual activity Confounding effects from the inhibition of both hERG channels and gamma-secretase.Refer to FAQ Q4. Design experiments with highly specific controls and utilize orthogonal assays to confirm the on-target effects. For example, if investigating gamma-secretase inhibition, validate findings with a structurally different gamma-secretase inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data for L-706000 (MK-499) and other relevant gamma-secretase inhibitors.

Compound Target Assay System IC50 / EC50
L-706000 (MK-499) hERG ChannelWhole-cell patch clamp~32 nM
L-685,458γ-secretase (APP)In vitro assay17 nM[3]
L-685,458γ-secretase (APP-C99)Cell-based assay301.3 nM[3]
L-685,458γ-secretase (Notch-100)Cell-based assay351.3 nM[3]
DAPTγ-secretase (APP)Cell-based assay~0.5 µM[4]
DAPTγ-secretase (Notch)Cell-based assay>1 µM[4]
Compound Eγ-secretase (APP)Cell-based assay~8 nM[4]
Compound Eγ-secretase (Notch)Cell-based assay~0.1 µM[4]
Semagacestatγ-secretase (Aβ42)Cell-based assay10.9 nM[3]
Semagacestatγ-secretase (Notch)Cell-based assay14.1 nM[3]
Avagacestatγ-secretase (Aβ42)Cell-based assay0.27 nM[3]
Avagacestatγ-secretase (Notch)Cell-based assay0.84 nM[3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol provides a general method for assessing the inhibitory effect of L-706000 on hERG potassium channels expressed in a stable cell line (e.g., HEK293).

1. Cell Preparation:

  • Culture hERG-expressing cells under standard conditions.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
  • L-706000 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.
  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.
  • Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
  • Hold the cell at a membrane potential of -80 mV.
  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV for 2-3 seconds to record the characteristic tail current.[5]
  • Record baseline currents in the external solution until a stable recording is achieved.
  • Perfuse the chamber with external solution containing the desired concentration of L-706000 (with the final DMSO concentration kept below 0.5%).
  • Record the currents in the presence of the compound until a steady-state block is achieved.
  • Wash out the compound with the external solution to observe any recovery.

4. Data Analysis:

  • Measure the peak amplitude of the hERG tail current before and after compound application.
  • Calculate the percentage of inhibition for each concentration.
  • Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: In Vitro Gamma-Secretase Activity Assay

This protocol describes a general method to measure the effect of L-706000 on gamma-secretase activity using a commercially available kit or a custom assay with a fluorogenic substrate.

1. Reagent Preparation:

  • Prepare cell lysates from a cell line overexpressing APP or use a commercially available source of gamma-secretase.
  • Prepare a reaction buffer as recommended by the assay kit manufacturer.
  • Prepare a fluorogenic gamma-secretase substrate.
  • Prepare a stock solution of L-706000 in DMSO and create a serial dilution series.

2. Assay Procedure:

  • In a 96-well black plate, add the cell lysate or purified enzyme to each well.
  • Add the different concentrations of L-706000 or a vehicle control (DMSO) to the wells.
  • Pre-incubate the plate at 37°C for 15-30 minutes.
  • Initiate the reaction by adding the fluorogenic substrate to all wells.
  • Incubate the plate at 37°C for 1-2 hours, protected from light.
  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.[6]

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme or no substrate).
  • Calculate the percentage of gamma-secretase activity relative to the vehicle control for each concentration of L-706000.
  • Plot the percentage of activity against the compound concentration and fit the data to determine the IC50 value.

Visualizations

Below are diagrams illustrating the key signaling pathways and experimental workflows discussed.

hERG_Channel_Function_and_Inhibition cluster_membrane Cell Membrane hERG_Channel hERG (Kv11.1) Channel K_ion_out K+ Ions (out) hERG_Channel->K_ion_out Repolarization Cardiac Action Potential Repolarization (Phase 3) hERG_Channel->Repolarization Contributes to Prolongation QT Prolongation (Arrhythmia Risk) hERG_Channel->Prolongation Leads to K_ion_in K+ Ions (in) K_ion_in->hERG_Channel Efflux L706000 L-706000 L706000->hERG_Channel Inhibits Block Blockade

Caption: hERG channel function and inhibition by L-706000.

Gamma_Secretase_Signaling_Pathway cluster_membrane Cell Membrane APP APP Gamma_Secretase γ-Secretase Complex APP->Gamma_Secretase Substrate Notch Notch Receptor Notch->Gamma_Secretase Substrate Abeta Aβ Peptides (e.g., Aβ40, Aβ42) Gamma_Secretase->Abeta Produces AICD AICD Gamma_Secretase->AICD Produces NICD NICD Gamma_Secretase->NICD Produces Beta_Secretase β-Secretase (BACE1) Beta_Secretase->APP Cleavage Sheddase Sheddase (e.g., ADAM10/17) Sheddase->Notch Cleavage L706000 L-706000 L706000->Gamma_Secretase Inhibits Gene_Transcription_A Gene Transcription (e.g., related to AD) AICD->Gene_Transcription_A Regulates Gene_Transcription_N Gene Transcription (e.g., cell fate, proliferation) NICD->Gene_Transcription_N Regulates

Caption: Gamma-secretase signaling pathway and its inhibition.

Experimental_Workflow_Decision_Tree Start Start: L-706000 Experiment Primary_Target What is the primary target? Start->Primary_Target hERG hERG Channel Primary_Target->hERG hERG Gamma_Secretase γ-Secretase Primary_Target->Gamma_Secretase γ-Secretase hERG_Assay Perform Patch-Clamp Assay hERG->hERG_Assay Gamma_Assay Perform Aβ/Notch Cleavage Assay Gamma_Secretase->Gamma_Assay Data_Analysis_hERG Analyze hERG current inhibition. Consider γ-secretase off-target effects. hERG_Assay->Data_Analysis_hERG Data_Analysis_Gamma Analyze Aβ/NICD levels. Consider hERG off-target effects. Gamma_Assay->Data_Analysis_Gamma Controls_hERG Use specific γ-secretase inhibitor as negative control. Data_Analysis_hERG->Controls_hERG Controls_Gamma Use specific hERG blocker as negative control. Data_Analysis_Gamma->Controls_Gamma

Caption: Logical workflow for L-706000 experiments.

References

Optimizing temperature and pH for L-706000 free base activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of L-706000 free base, a potent hERG channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as MK-499, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3] This channel is critical for cardiac repolarization. By blocking the hERG channel, L-706000 prolongs the action potential duration, an effect characteristic of Class III antiarrhythmic agents. Its high affinity for the hERG channel makes it a valuable tool for studying cardiac electrophysiology and for screening other compounds for potential cardiac side effects.

Q2: What is the reported IC50 value for this compound?

The concentration at which this compound inhibits 50% of the hERG channel current (IC50) is reported to be approximately 32 nM for the wild-type channel.[1]

Q3: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the extracellular buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental solution is low (typically ≤0.1%) to avoid solvent-induced effects on the cells or ion channels.

Q4: How should this compound be stored?

This compound should be stored at room temperature in the continental US; however, storage conditions may vary elsewhere.[4] For long-term storage, it is advisable to consult the manufacturer's specific recommendations provided with the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in IC50 values between experiments. Temperature fluctuations. The activity of hERG channel blockers can be temperature-sensitive.Maintain a consistent temperature throughout the experiment. It is recommended to perform experiments at a physiological temperature (approximately 37°C) for more clinically relevant data. However, as some hERG blockers show temperature-insensitivity, it is advisable to test a range of temperatures (e.g., room temperature to 37°C) to determine the optimal condition for your specific assay.[5][6][7]
pH drift in the experimental buffer.Ensure the buffer has adequate buffering capacity and is freshly prepared. A physiological pH of 7.4 is standard for extracellular solutions in hERG assays.[5][8]
Inconsistent cell passage number or health.Use cells within a consistent and low passage number range. Regularly assess cell viability and morphology.
Low or no observable hERG channel block. Incorrect compound concentration.Verify the calculations for your serial dilutions and ensure the stock solution was properly prepared.
Degraded compound.Ensure the compound has been stored correctly and has not expired.
Issues with the electrophysiology setup (e.g., patch clamp).Check the seal resistance, access resistance, and the integrity of your electrodes and recording solutions.
Precipitation of the compound in the experimental buffer. Poor solubility at the tested concentration.Lower the final concentration of L-706000. Ensure the DMSO concentration in the final solution is minimal. Consider gentle warming or sonication of the stock solution before final dilution, but be cautious of temperature effects on compound stability.

Data Presentation

Table 1: Potency of this compound on hERG Channels

CompoundTargetIC50
L-706000 (MK-499)Wild-Type hERG32 ± 4 nM[1]
L-706000 (MK-499)D540K Mutant hERG104 + 8 nM[1]

Table 2: Recommended Composition of Solutions for Electrophysiology Experiments

Solution Type Component Concentration (mM) Reference
Extracellular (Bath) NaCl140[5][8]
KCl2-5.4[5][8]
MgCl₂1-3[5][8]
CaCl₂1[5][8]
HEPES10[5][8]
Glucose9-10[5][8]
pH 7.4 (adjusted with NaOH) [5][8]
Intracellular (Pipette) KCl120-140[5][8]
MgCl₂5[5]
CaCl₂10[5]
EGTA5[5][8]
Tris-ATP or K-ATP4[5][8]
HEPES10[5][8]
pH 7.3 (adjusted with KOH) [5][8]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory effect of L-706000 on hERG channels expressed in a suitable cell line (e.g., HEK293).

  • Cell Culture: Culture hERG-expressing cells in appropriate media and conditions. Passage cells regularly to maintain optimal health.

  • Solution Preparation: Prepare extracellular and intracellular solutions as detailed in Table 2. Filter-sterilize all solutions before use.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the extracellular solution to achieve the desired final concentrations.

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of hERG activity.

    • Establish a stable baseline recording of the hERG current in the control extracellular solution.

    • Perfuse the cell with the extracellular solution containing the desired concentration of L-706000.

    • Record the hERG current until a steady-state block is achieved.

    • Wash out the compound with the control solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before, during, and after compound application.

    • Calculate the percentage of current inhibition for each concentration of L-706000.

    • Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

Visualizations

L706000_Signaling_Pathway cluster_membrane Cell Membrane hERG_Channel hERG K+ Channel (Open State) K_ion_flow K+ Efflux hERG_Channel->K_ion_flow Allows hERG_Channel_Blocked hERG K+ Channel (Blocked State) No_K_ion_flow No K+ Efflux hERG_Channel_Blocked->No_K_ion_flow Prevents L706000 L-706000 Free Base L706000->hERG_Channel_Blocked Binds to and blocks Repolarization Cardiac Repolarization K_ion_flow->Repolarization Prolonged_AP Prolonged Action Potential No_K_ion_flow->Prolonged_AP

Caption: Signaling pathway of this compound action on the hERG potassium channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture hERG-expressing cells Solution_Prep 2. Prepare extracellular and intracellular solutions Cell_Culture->Solution_Prep Compound_Prep 3. Prepare L-706000 stock and dilutions Solution_Prep->Compound_Prep Patch_Clamp 4. Obtain whole-cell patch-clamp configuration Compound_Prep->Patch_Clamp Baseline 5. Record baseline hERG current Patch_Clamp->Baseline Application 6. Apply L-706000 Baseline->Application Washout 7. Washout compound Application->Washout Measure_Current 8. Measure current inhibition Washout->Measure_Current CR_Curve 9. Generate concentration- response curve Measure_Current->CR_Curve IC50 10. Determine IC50 CR_Curve->IC50

Caption: Experimental workflow for determining the IC50 of L-706000 on hERG channels.

References

Validation & Comparative

Validating hERG Channel Block: A Comparative Guide to L-706000 Free Base and Other Key Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the cardiac safety of new chemical entities is a critical step. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary antitarget, as its inhibition can lead to life-threatening arrhythmias. This guide provides an objective comparison of L-706000 free base, a potent hERG channel blocker, with other commonly used positive controls, supported by experimental data and detailed protocols to aid in the validation of hERG screening assays.

This compound is a potent hERG channel blocker with a reported half-maximal inhibitory concentration (IC50) of 32 nM.[1] Its high affinity and specificity make it a valuable tool for validating the sensitivity and reliability of in vitro hERG assays. This guide will compare its performance with established hERG inhibitors such as dofetilide and terfenadine.

Comparative Analysis of hERG Inhibition Potency

The inhibitory potency of a compound on the hERG channel is a key parameter in cardiac safety assessment. The following table summarizes the IC50 values for this compound and other widely used hERG channel blockers. It is important to note that IC50 values can vary depending on the experimental conditions, including the assay platform (e.g., manual vs. automated patch-clamp), cell line, temperature, and specific voltage protocols used.

CompoundIC50 (nM)Assay MethodTemperature (°C)
This compound 32[1]Not specifiedNot specified
Dofetilide7[2][3]Automated Patch-Clamp37[2][3]
Terfenadine165[2][3]Automated Patch-Clamp37[2][3]
Cisapride18[2][3]Automated Patch-Clamp37[2][3]
Verapamil214[2][3]Automated Patch-Clamp37[2][3]
Sotalol343,000[2][3]Automated Patch-Clamp37[2][3]

Experimental Protocols

To ensure robust and reproducible results in hERG liability testing, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two common hERG assay platforms: automated patch-clamp and fluorescence polarization.

Automated Patch-Clamp hERG Assay

Automated patch-clamp systems offer higher throughput for screening compound libraries against the hERG channel.[4][5]

Objective: To determine the concentration-dependent inhibition of the hERG current by a test compound, using L-706000 as a positive control.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG1a isoform.[6][7]

  • Cell culture medium and reagents.[6][7]

  • Extracellular solution (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 12.5 dextrose; pH 7.4.[7]

  • Intracellular solution (in mM): 120 K-gluconate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES; pH 7.3.[7]

  • Test compounds, including L-706000, dissolved in an appropriate vehicle (e.g., DMSO).[6][7]

  • Automated patch-clamp system and associated consumables.

Procedure:

  • Cell Preparation: Culture CHO-hERG or HEK293-hERG cells according to standard protocols.[6][7] Harvest and prepare a single-cell suspension for the automated patch-clamp system.[5]

  • Compound Preparation: Prepare a dilution series of the test compound and L-706000 in the extracellular solution. The final vehicle concentration should be kept constant across all concentrations (e.g., 0.1% DMSO).[6][7]

  • Electrophysiological Recording:

    • Load the cell suspension, intracellular and extracellular solutions, and compound plates onto the automated patch-clamp system.[5]

    • Initiate the automated process of cell capture, sealing, and whole-cell configuration.[5]

    • Apply a voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels, followed by a repolarizing ramp to measure the tail current.[6][7]

    • Record baseline hERG currents in the presence of the vehicle.

    • Apply increasing concentrations of the test compound or L-706000 and record the steady-state block of the hERG current at each concentration.[6]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Fluorescence Polarization (FP) hERG Assay

Fluorescence polarization assays provide a high-throughput, non-radioactive alternative for screening hERG channel binders.[8][9]

Objective: To identify compounds that displace a fluorescent tracer from the hERG channel, using L-706000 as a reference inhibitor.

Materials:

  • Predictor™ hERG Fluorescence Polarization Assay Kit (or equivalent), containing:

    • hERG membrane preparation.[1][8]

    • Red-shifted fluorescent tracer.[1][8]

    • Assay buffer.[1][8]

    • Positive control (e.g., E-4031).[1][8]

  • Test compounds, including L-706000, dissolved in an appropriate vehicle.

  • 384-well, low-volume, black microplates.[8]

  • Microplate reader capable of measuring fluorescence polarization.[10]

Procedure:

  • Reagent Preparation: Thaw and prepare the hERG membrane, tracer, and buffer solutions according to the kit manufacturer's instructions.[1][8]

  • Compound Plating: Prepare a serial dilution of the test compounds and L-706000 in the assay buffer in a 384-well plate.[8] Include controls for no inhibition (vehicle only) and maximal inhibition (a saturating concentration of a known hERG blocker like E-4031).[8]

  • Assay Assembly: Add the hERG membrane preparation and the fluorescent tracer to each well of the assay plate.[8]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours) to allow the binding to reach equilibrium.[8]

  • Measurement: Read the fluorescence polarization of each well using a microplate reader.[10]

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units for each compound concentration relative to the controls.

    • Plot the mP values against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Mandatory Visualizations

hERG_Validation_Workflow cluster_preparation Assay Preparation cluster_assay hERG Assay Execution cluster_data Data Analysis cell_prep Cell Culture (hERG-expressing cells) patch_clamp Automated Patch-Clamp cell_prep->patch_clamp compound_prep Compound Dilution (L-706000 & Test Articles) compound_prep->patch_clamp fp_assay Fluorescence Polarization compound_prep->fp_assay data_acq Data Acquisition patch_clamp->data_acq fp_assay->data_acq ic50_calc IC50 Determination data_acq->ic50_calc comparison Comparison with Reference Compounds ic50_calc->comparison

Caption: Workflow for hERG channel block validation.

hERG_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel K_out K+ Efflux hERG->K_out opens arrhythmia Arrhythmia Risk (Torsades de Pointes) hERG->arrhythmia inhibition leads to repolarization Cardiac Repolarization K_out->repolarization action_potential Action Potential Duration repolarization->action_potential shortens L706000 L-706000 L706000->hERG blocks

Caption: Role of hERG channel in cardiac repolarization.

References

A Comparative Analysis of L-706000 Free Base and Dofetilide as hERG Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent hERG (human Ether-à-go-go-Related Gene) potassium channel blockers: L-706000 free base (also known as MK-499) and dofetilide. A thorough understanding of their respective potencies and the experimental conditions under which these are determined is critical for preclinical cardiac safety assessment and drug development.

Executive Summary

Both L-706000 and dofetilide are potent and selective blockers of the hERG potassium channel, which corresponds to the rapid component of the delayed rectifier potassium current (IKr). Inhibition of this channel is a key mechanism underlying drug-induced QT interval prolongation, a major safety concern due to the risk of life-threatening cardiac arrhythmias. While both compounds are class III antiarrhythmic agents, their reported potencies (IC50 values) can vary based on the specific experimental conditions employed. This guide presents a side-by-side comparison of their hERG blocking activity, supported by detailed experimental protocols and visual representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Comparison of hERG Blocking Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and dofetilide under various reported experimental conditions.

CompoundIC50 ValueCell TypePatch-Clamp MethodTemperatureKey Protocol Details
This compound (MK-499) 32 nM[1]Xenopus oocytes expressing HERGWhole-cellNot specifiedHolding potential: -90 mV; Depolarizing pulses: 5-s to 0 mV.[1][2]
Dofetilide 7 nM[3]HEK293 cellsAutomated Patch-Clamp37°C-
Dofetilide 13 nM[3]Rabbit ventricular myocytes (native IKr)Manual Patch-Clamp37°C-
Dofetilide 35 nM[4]Xenopus oocytes expressing HERGExcised macro patchesNot specified-
Dofetilide 0.32 µM (320 nM)[5]Xenopus oocytes expressing HERGTwo-microelectrode voltage-clampNot specifiedHolding potential: -80 mV; Conditioning prepulses to 0 mV.[5]

Mechanism of Action

L-706000 and dofetilide exert their effects by directly binding to the pore of the hERG potassium channel. This binding event physically obstructs the flow of potassium ions, thereby inhibiting the IKr current. The reduction in this repolarizing current leads to a prolongation of the cardiac action potential duration, which is reflected as a prolongation of the QT interval on an electrocardiogram. Both compounds are known to be trapped within the inner vestibule of the channel upon the closure of the activation gate.[1][6]

cluster_membrane Cell Membrane cluster_drugs Extracellular Space cluster_effect Cellular Effect hERG hERG (IKr) Channel (Closed State) hERG_open hERG (IKr) Channel (Open State) hERG_blocked hERG (IKr) Channel (Blocked State) Repolarization Repolarization hERG_open->Repolarization K+ Efflux K_efflux Reduced K+ Efflux hERG_blocked->K_efflux L706000 L-706000 L706000->hERG_open Binds to pore Dofetilide Dofetilide Dofetilide->hERG_open Binds to pore AP_prolong Action Potential Prolongation K_efflux->AP_prolong QT_prolong QT Interval Prolongation AP_prolong->QT_prolong Depolarization Depolarization Depolarization->hERG Opens Repolarization->hERG Closes cluster_prep Cell Preparation cluster_patch Patch-Clamp Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293-hERG) Harvest Cell Harvesting & Resuspension CellCulture->Harvest Seal Approach Cell & Form Gigaohm Seal Harvest->Seal Pipette Prepare Patch Pipette (Intracellular Solution) Pipette->Seal WholeCell Rupture Membrane (Whole-Cell Configuration) Seal->WholeCell Record Record Baseline hERG Currents WholeCell->Record ApplyDrug Apply Test Compound (e.g., L-706000, Dofetilide) Record->ApplyDrug RecordDrug Record hERG Currents in Presence of Drug ApplyDrug->RecordDrug Measure Measure Current Inhibition RecordDrug->Measure CRC Generate Concentration- Response Curve Measure->CRC IC50 Calculate IC50 Value CRC->IC50

References

Identifying "L-706000": A Search for a Non-Existent Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to gather data for a comparative guide on "L-706000 free base" versus its salt form have revealed that "L-706000" does not appear to be a recognized chemical compound in scientific literature or chemical databases. Extensive searches for this identifier have consistently failed to yield any relevant information pertaining to a specific chemical structure, experimental assays, or any related scientific research.

The search results were predominantly associated with a model number for a consumer product, alongside unrelated chemical compounds that share an "L-" prefix but are chemically distinct from what "L-706000" might imply. This suggests that the provided identifier may be incorrect or does not exist within the public domain of scientific and chemical information.

Without a verifiable chemical identity for "L-706000," it is not possible to provide a specific comparison of its free base and salt forms, nor to detail experimental protocols or generate the requested data visualizations.

However, to address the user's interest in the differences between free base and salt forms of chemical compounds in experimental assays, a general overview is provided below. This information is based on established principles in medicinal chemistry and pharmacology.

General Comparison: Free Base vs. Salt Forms in Experimental Assays

The choice between using a free base or a salt form of a compound in experimental assays is a critical decision in drug discovery and development. This choice can significantly impact the compound's physicochemical properties, which in turn affect its handling, formulation, and biological activity.

PropertyFree BaseSalt FormRationale and Experimental Considerations
Solubility Generally lower in aqueous media.Typically higher in aqueous media.Salt forms are often prepared to enhance aqueous solubility, which is crucial for in vitro assays and for preparing formulations for in vivo studies. Poor solubility can lead to inaccurate assay results and low bioavailability.
Stability Can be more susceptible to degradation (e.g., oxidation).Often more stable and less prone to degradation.The formation of a salt can protect functional groups that are otherwise reactive in the free base form, leading to a longer shelf life and more consistent experimental outcomes.
Hygroscopicity Generally less hygroscopic.Can be more hygroscopic, depending on the counter-ion.Hygroscopicity (the tendency to absorb moisture from the air) can affect the accuracy of weighing the compound and its stability.
Bioavailability May have lower oral bioavailability due to poor solubility and dissolution.Often has improved oral bioavailability due to enhanced solubility and dissolution rate.For in vivo experiments, the salt form is frequently preferred to ensure adequate absorption and exposure of the target tissues to the compound.
pH The pH of a solution of a free base will be alkaline.The pH of a solution will depend on the nature of the salt (acidic, basic, or neutral).The pH can influence compound stability, solubility, and interaction with biological targets. It is a critical parameter to control in experimental setups.
Cell Permeability The neutral form (free base) is generally more membrane-permeable.The ionized form (salt) is generally less membrane-permeable.While salts improve solubility in the extracellular environment, the compound often needs to be in its neutral (free base) form to efficiently cross cell membranes and reach intracellular targets. This creates a trade-off that needs to be considered based on the experimental goals.
Experimental Workflow: Selecting Between Free Base and Salt Form

The decision-making process for selecting the appropriate form of a compound for an experiment can be visualized as follows:

experimental_workflow start Start: New Compound physchem Characterize Physicochemical Properties (Solubility, Stability) start->physchem assay_type Define Experimental Assay (In Vitro / In Vivo) physchem->assay_type solubility_check Is Aqueous Solubility Sufficient for Assay? assay_type->solubility_check stability_check Is Compound Stability Acceptable? solubility_check->stability_check Yes salt_screen Perform Salt Screen to Identify Suitable Salt Form solubility_check->salt_screen No use_free_base Use Free Base stability_check->use_free_base Yes stability_check->salt_screen No end Proceed with Experiment use_free_base->end select_salt Select Optimal Salt Form salt_screen->select_salt use_salt Use Salt Form select_salt->use_salt use_salt->end

Workflow for form selection.
Signaling Pathway Consideration: Impact of Compound Form on Target Engagement

The form of the compound can influence its ability to reach and interact with its biological target. For instance, a drug targeting an intracellular kinase needs to cross the cell membrane.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space drug_salt Drug (Salt Form) (Soluble) drug_free_base Drug (Free Base) (Membrane Permeable) drug_salt->drug_free_base Equilibrium membrane target Intracellular Target (e.g., Kinase) drug_free_base->target Binding effect Biological Effect target->effect Inhibition

Impact of compound form on target engagement.

Detailed Methodologies: Key Experiments for Comparing Free Base and Salt Forms

Should a valid compound be identified, the following experimental protocols would be essential for a thorough comparison of its free base and salt forms.

1. Kinetic Solubility Assay

  • Objective: To determine the aqueous solubility of the compounds.

  • Method:

    • Prepare high-concentration stock solutions of the free base and each salt form in dimethyl sulfoxide (DMSO).

    • Add the stock solutions to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

    • Incubate the solutions for a set period (e.g., 2 hours) at room temperature with shaking.

    • Filter the solutions to remove any precipitated compound.

    • Analyze the concentration of the dissolved compound in the filtrate using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The highest concentration at which the compound remains in solution is determined as its kinetic solubility.

2. Stability Assay

  • Objective: To assess the chemical stability of the compounds under various conditions.

  • Method:

    • Prepare solutions of the free base and salt forms in different buffers (e.g., pH 4, 7.4, and 9) and solvents.

    • Incubate the solutions at different temperatures (e.g., room temperature and 40°C).

    • At various time points (e.g., 0, 24, 48, and 72 hours), take aliquots from each solution.

    • Analyze the concentration of the parent compound remaining in the aliquots by HPLC.

    • Calculate the degradation rate and half-life for each compound under each condition.

3. In Vitro Cell-Based Assay (e.g., Cytotoxicity Assay)

  • Objective: To compare the biological activity of the free base and salt forms.

  • Method:

    • Culture a relevant cell line in 96-well plates.

    • Prepare serial dilutions of the free base and salt forms in the cell culture medium.

    • Treat the cells with the different concentrations of the compounds and incubate for a specific duration (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Plot the cell viability against the compound concentration and calculate the IC50 (half-maximal inhibitory concentration) value for each form.

4. In Vivo Pharmacokinetic (PK) Study

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in an animal model.

  • Method:

    • Formulate the free base and a selected salt form for administration (e.g., oral gavage or intravenous injection).

    • Administer a single dose of each formulation to a cohort of animals (e.g., mice or rats).

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the compound in the plasma samples using LC-MS/MS.

    • Calculate key PK parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.

Comparative Analysis of L-706000 Free Base and Alternative hERG Channel Blockers in HEK293 and CHO Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of L-706000 Free Base Effects

This guide provides a comparative analysis of the inhibitory effects of this compound (also known as MK-499) on the human Ether-a-go-go-Related Gene (hERG) potassium channel, cross-validated in different recombinant cell lines. The data presented here offers a quantitative comparison with other well-characterized hERG channel blockers, namely dofetilide, cisapride, and terfenadine, in Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. This information is critical for preclinical cardiac safety assessment and drug development programs.

Quantitative Comparison of hERG Channel Inhibition

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological function. The following tables summarize the IC50 values for this compound and alternative compounds on hERG channels stably expressed in HEK293 and CHO cells. These values were determined using whole-cell patch-clamp electrophysiology.

Table 1: IC50 Values for hERG Channel Blockade in HEK293 Cells

CompoundIC50 (nM)
L-706000 (MK-499)21[1]
Dofetilide7 - 12[2][3][4]
Cisapride6.5 - 18[3][5]
Terfenadine31 - 165[3]

Table 2: IC50 Values for hERG Channel Blockade in CHO Cells

CompoundIC50 (nM)
Dofetilide~1200[6]
Cisapride16.4[7]
Terfenadine210

Experimental Protocols

The determination of IC50 values for hERG channel blockers is predominantly carried out using the whole-cell patch-clamp electrophysiology technique on cell lines stably expressing the hERG channel.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of a compound on the hERG potassium channel current.

Cell Culture:

  • HEK293 or CHO cells stably transfected with the hERG cDNA are cultured in appropriate media.

  • Cells are maintained in a controlled environment (e.g., 37°C, 5% CO2).

Electrophysiological Recording:

  • Cell Preparation: Cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass microelectrodes are fabricated and filled with an intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaseal) is formed.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (typically -80 mV).

  • Elicitation of hERG Current: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • Compound Application: The test compound is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The hERG current is recorded before and after the application of the compound. The percentage of current inhibition at each concentration is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.

Solutions:

  • Extracellular Solution (example): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (example): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

Visualizing Experimental Workflow and Signaling

To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_electrophysiology Whole-Cell Patch-Clamp HEK293 HEK293 Cells hERG_transfection Stable hERG Transfection HEK293->hERG_transfection CHO CHO Cells CHO->hERG_transfection patch_pipette Patch Pipette Preparation hERG_transfection->patch_pipette whole_cell Whole-Cell Configuration patch_pipette->whole_cell voltage_clamp Voltage Clamp Protocol whole_cell->voltage_clamp compound_app Compound Application voltage_clamp->compound_app data_acq Data Acquisition & Analysis compound_app->data_acq IC50 IC50 data_acq->IC50 IC50 Determination

Fig. 1: Experimental workflow for determining IC50 values.

signaling_pathway cluster_membrane Cell Membrane hERG hERG K+ Channel K_ion K+ Ion hERG->K_ion Efflux Repolarization Cardiac Action Potential Repolarization hERG->Repolarization Inhibition leads to delayed L706000 L-706000 L706000->hERG Block Alternatives Alternative Blockers (Dofetilide, Cisapride, Terfenadine) Alternatives->hERG Block K_ion->Repolarization Contributes to Arrhythmia Arrhythmia Risk (QT Prolongation) Repolarization->Arrhythmia Delay increases

Fig. 2: hERG channel blockade signaling pathway.

References

A Comparative Analysis of L-706000 Free Base and E-4031: Potent hERG Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used research compounds, L-706000 free base (also known as MK-499) and E-4031. Both are potent blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of the cardiac action potential. Understanding the nuanced differences in their pharmacological effects is crucial for researchers investigating cardiac electrophysiology and for professionals involved in drug safety assessment.

Executive Summary

This compound and E-4031 are both classified as Class III antiarrhythmic agents due to their primary mechanism of action: the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. This inhibition leads to a prolongation of the cardiac action potential duration (APD) and the QT interval on an electrocardiogram. While both compounds are invaluable tools for studying IKr, they exhibit differences in their potency and specific electrophysiological effects. This guide presents a side-by-side comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and E-4031, focusing on their inhibitory potency against the hERG channel. It is important to note that IC50 values can vary depending on the experimental conditions, such as the expression system and temperature.

CompoundIC50 (hERG in HEK293 cells)IC50 (hERG in Xenopus oocytes)Reference
This compound (MK-499) 32 nM123 ± 12 nM[1][2]
E-4031 15.8 nM588 nM[2][3]

Table 1: Comparative Inhibitory Potency (IC50) against hERG Channels.

ParameterThis compound (MK-499)E-4031
Effect on Action Potential Duration (APD) Prolongs APDSignificantly prolongs APD, with nanomolar concentrations causing substantial increases in APD in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[4]
Mechanism of hERG Block Blocks open hERG channels[2]Blocks open hERG channels[2]
Class Class III antiarrhythmicClass III antiarrhythmic

Table 2: Comparative Electrophysiological Effects.

Experimental Protocols

The data presented in this guide are primarily derived from experiments utilizing the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

Whole-Cell Patch-Clamp Protocol for hERG Current Measurement

This protocol provides a generalized methodology for assessing the inhibitory effects of compounds like L-706000 and E-4031 on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture and Preparation:

  • HEK293 cells stably transfected with the hERG cDNA are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

  • On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution, washed with extracellular solution, and plated onto glass coverslips.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the extracellular solution.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • The whole-cell configuration is established by forming a giga-seal between the pipette tip and the cell membrane, followed by a brief suction to rupture the membrane patch.

  • Membrane currents are recorded using a patch-clamp amplifier. Data are filtered and digitized for analysis.

4. Voltage Protocol:

  • Cells are held at a holding potential of -80 mV.

  • To elicit hERG currents (IKr), a depolarizing step to +20 mV for 1-2 seconds is applied to activate the channels.

  • This is followed by a repolarizing step to -50 mV to record the characteristic large tail current, which is used to quantify the hERG channel activity.

  • This voltage protocol is repeated at regular intervals (e.g., every 15 seconds).

5. Drug Application:

  • After obtaining a stable baseline recording, the test compound (L-706000 or E-4031) is applied at various concentrations by switching the perfusion solution.

  • The effect of the compound is allowed to reach a steady state at each concentration before recording the current.

6. Data Analysis:

  • The peak amplitude of the tail current at -50 mV is measured.

  • The percentage of current inhibition is calculated for each concentration of the test compound relative to the control (pre-drug) current.

  • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

Mandatory Visualizations

Signaling Pathway: Role of hERG in Cardiac Action Potential

cluster_0 Cardiac Action Potential Phases cluster_1 hERG Channel (IKr) Function & Blockade cluster_2 Pharmacological Intervention phase0 Phase 0 Depolarization (INa ↑) phase1 Phase 1 Initial Repolarization (Ito ↑) phase2 Phase 2 Plateau (ICa-L ↑, IKr/IKs ↑) phase3 Phase 3 Repolarization (IKr/IKs ↑↑) phase4 Phase 4 Resting Potential (IK1) hERG hERG (IKr) Channel phase3->hERG hERG is a key current in Phase 3 APD Action Potential Duration (APD) hERG->APD Contributes to Repolarization Block hERG Channel Blockade hERG->Block Target of Blockers Prolongation APD Prolongation (QT Interval ↑) APD->Prolongation L706000 L-706000 L706000->Block E4031 E-4031 E4031->Block Block->Prolongation

Caption: Role of hERG (IKr) in cardiac repolarization and its blockade by L-706000 and E-4031.

Experimental Workflow: hERG Channel Blocker Assessment

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cell_culture Cell Culture (e.g., hERG-HEK293) patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp solution_prep Solution Preparation (Intra/Extracellular) solution_prep->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol drug_application Compound Application (Concentration-Response) voltage_protocol->drug_application current_measurement Measure Peak Tail Current drug_application->current_measurement inhibition_calc Calculate % Inhibition current_measurement->inhibition_calc curve_fitting Generate Concentration- Response Curve & Fit inhibition_calc->curve_fitting ic50_determination Determine IC50 curve_fitting->ic50_determination

Caption: A generalized workflow for assessing hERG channel blockers using the patch-clamp technique.

References

Benchmarking Novel Compounds Against L-706000 Free Base for hERG Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds against the well-characterized hERG potassium channel blocker, L-706000 free base (also known as MK-499). The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, making early assessment of hERG liability a critical step in drug development. L-706000 is a potent hERG channel blocker, with a reported IC50 of 32 nM, and serves as a valuable benchmark for assessing the cardiac safety profile of new chemical entities.[1]

This document outlines the inhibitory potency of L-706000 and its analogs, details the experimental protocols for assessing hERG inhibition, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Comparison of hERG Channel Inhibitors

The inhibitory activities of L-706000 and its structural analogs were evaluated to understand the structure-activity relationship (SAR) at the hERG channel. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying and comparing the potency of these compounds.

CompoundR-Group Substitution (at pyran ring 4-position)IC50 (nM) for WT hERGRelative Potency vs. L-706000
L-706000 (MK-499) Hydroxyl1071.0x
Analog 1Unsubstituted335.7x
Analog 2Ketone264.1x
Analog 3Amine~107~1.0x

Data sourced from a study on analogs of MK-499. The IC50 for L-706000 in this specific study was reported as 107 nM.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of hERG channel inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the interaction of compounds with the hERG channel.

Objective: To measure the inhibitory effect of test compounds on the hERG potassium current.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • On the day of the experiment, cells are detached and plated at a low density in a recording chamber.

Pipette Preparation:

  • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

Gigaseal Formation:

  • A micropipette is guided to a single, healthy cell under a microscope.

  • Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

Voltage Protocol and Baseline Recording:

  • The cell membrane potential is clamped at a holding potential of -80 mV.

  • A depolarizing pulse to +20 mV for 1-2 seconds is applied to activate the channels, followed by a repolarizing step to elicit a tail current.

  • Baseline currents are recorded in a vehicle control solution until a stable response is achieved.

Compound Application:

  • The recording chamber is perfused with increasing concentrations of the test compound.

  • The current is allowed to reach a steady-state at each concentration, typically for 3-5 minutes.

Data Acquisition and Analysis:

  • The hERG tail current is recorded at each compound concentration.

  • The percentage of current inhibition is calculated relative to the baseline current.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Rubidium (Rb+) Efflux Assay

This is a higher-throughput assay for assessing hERG channel function.

Objective: To measure the efflux of Rb+ ions through the hERG channel as an indicator of channel activity.

Cell Preparation:

  • Cells stably expressing the hERG channel are grown to confluence in 96-well plates.

Loading:

  • Cells are incubated with a loading buffer containing RbCl, allowing Rb+ to enter the cells.

Compound Incubation:

  • Cells are pre-incubated with various concentrations of the test compounds.

Efflux Stimulation:

  • A high-potassium solution is added to depolarize the cells and open the hERG channels, initiating Rb+ efflux.

Measurement:

  • The amount of Rb+ in the supernatant is quantified using atomic absorption spectroscopy.

Data Analysis:

  • The percentage of inhibition of Rb+ efflux is calculated for each compound concentration relative to controls.

  • IC50 values are determined from the concentration-response curves.

Visualizing Key Pathways and Workflows

hERG Channel Signaling Pathway

The hERG channel plays a critical role in the repolarization phase of the cardiac action potential. Its activity can be modulated by various intracellular signaling pathways.

Caption: Simplified signaling pathway modulating hERG channel activity.

Experimental Workflow for hERG Inhibition Assay

The process of evaluating a new compound for its potential to inhibit the hERG channel involves a series of well-defined steps.

hERG_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (hERG-expressing cells) C Electrophysiology (Patch-Clamp) A->C D Rb+ Efflux Assay A->D B Compound Preparation (Serial Dilutions) B->C B->D E Measure Current Inhibition C->E F Measure Rb+ Efflux Inhibition D->F G Concentration-Response Curve Generation E->G F->G H IC50 Determination G->H

Caption: General workflow for assessing hERG channel inhibition.

This guide serves as a foundational resource for researchers benchmarking new compounds against L-706000. The provided data and protocols facilitate a standardized approach to evaluating potential cardiac liabilities early in the drug discovery pipeline.

References

Validating In Silico Predictions with L-706000 Free Base Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, in silico models are indispensable for the early prediction of a compound's pharmacological and toxicological profile. These computational approaches accelerate the screening of vast chemical libraries, saving both time and resources.[1][2] However, the predictions derived from these models are theoretical and necessitate rigorous experimental validation to ensure their accuracy and relevance to human physiology.[1] This guide provides a comprehensive comparison of a hypothetical in silico prediction with experimental data for L-706000 free base, a known hERG channel blocker.

This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with a reported IC50 of 32 nM.[3] Blockade of the hERG channel is a critical off-target effect that can lead to prolongation of the QT interval in the electrocardiogram, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[4][5][6] Therefore, accurate prediction and validation of a compound's hERG blocking potential are paramount in preclinical safety assessment.

Comparison of In Silico Prediction and Experimental Data

For the purpose of this guide, we will use a hypothetical in silico prediction for the hERG blocking activity of L-706000. This prediction is generated from a quantitative structure-activity relationship (QSAR) model, a common in silico tool for predicting the biological activity of chemical compounds.[2][7]

ParameterIn Silico Prediction (Hypothetical)Experimental Data
Compound This compoundThis compound
Target hERG Potassium ChannelhERG Potassium Channel
Predicted Activity Potent hERG BlockerPotent hERG Blocker[3]
Predicted IC50 45 nM32 nM[3]
Prediction Method QSAR ModelPatch-Clamp Electrophysiology

The hypothetical QSAR model predicted an IC50 value of 45 nM for L-706000, which is in close agreement with the experimentally determined value of 32 nM. This level of concordance suggests that the in silico model possesses a good predictive capacity for this particular chemical scaffold. However, even small discrepancies can be significant in drug safety evaluation, underscoring the necessity of experimental confirmation.

Signaling Pathway and Experimental Workflow

The interaction of L-706000 with the hERG channel and the subsequent experimental validation process can be visualized through the following diagrams.

G cluster_0 Cellular Environment L-706000 L-706000 hERG_Channel hERG K+ Channel L-706000->hERG_Channel Blocks K_efflux K+ Efflux hERG_Channel->K_efflux Mediates Prolonged_AP Prolonged Action Potential hERG_Channel->Prolonged_AP Blockade leads to Repolarization Membrane Repolarization K_efflux->Repolarization Drives Action_Potential Cardiac Action Potential Repolarization->Action_Potential Shortens Arrhythmia Arrhythmia Risk Prolonged_AP->Arrhythmia Increases

Caption: Signaling pathway of L-706000 action on the cardiac action potential.

G cluster_0 Experimental Workflow In_Silico In Silico Prediction (e.g., QSAR) Compound_Prep This compound Preparation In_Silico->Compound_Prep Validation Validation of In Silico Prediction In_Silico->Validation Patch_Clamp Patch-Clamp Electrophysiology Compound_Prep->Patch_Clamp Cell_Culture HEK293 Cell Culture (hERG expressing) Cell_Culture->Patch_Clamp Data_Analysis Data Analysis (IC50 Determination) Patch_Clamp->Data_Analysis Data_Analysis->Validation

Caption: Workflow for experimental validation of in silico predictions.

G cluster_0 Logical Relationship Prediction In Silico Prediction Hypothesis Hypothesis Generation Prediction->Hypothesis Experiment Experimental Validation Hypothesis->Experiment Confirmation Confirmation/ Refutation Experiment->Confirmation Model_Refinement Model Refinement Confirmation->Model_Refinement Model_Refinement->Prediction Improves

Caption: Logical relationship between in silico prediction and experimental validation.

Experimental Protocols

The gold standard for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ion channel activity in living cells.

Whole-Cell Patch-Clamp Protocol for hERG Channel Assay

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are plated onto glass coverslips and allowed to adhere.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.

  • L-706000 Stock Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with the external solution at a constant temperature (typically 35-37°C).

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

  • The hERG current is elicited using a specific voltage-clamp protocol. A recommended protocol involves a depolarizing step to +20 mV from a holding potential of -80 mV, followed by a repolarizing step to -50 mV to record the tail current.[8][9][10]

4. Data Acquisition and Analysis:

  • Currents are recorded using a patch-clamp amplifier and digitized.

  • The peak tail current amplitude at -50 mV is measured as an indicator of hERG channel activity.

  • After a stable baseline recording is established in the control external solution, cells are perfused with increasing concentrations of L-706000.

  • The percentage of current inhibition at each concentration is calculated relative to the control current.

  • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Conclusion

The integration of in silico predictions with robust experimental validation is a cornerstone of modern drug development. The case of L-706000 and its interaction with the hERG channel exemplifies this synergy. While the hypothetical in silico model provided a reasonably accurate prediction of L-706000's potent hERG blocking activity, the definitive confirmation and precise quantification of this effect could only be achieved through rigorous experimental methods like the patch-clamp assay. This iterative process of prediction, validation, and potential model refinement is crucial for making informed decisions in the preclinical phase of drug discovery, ultimately contributing to the development of safer and more effective medicines.

References

L-706000 free base as a reference compound in safety pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Reference Compounds in Safety Pharmacology

Disclaimer: Extensive searches for "L-706000 free base" did not yield any publicly available information regarding its use as a reference compound in safety pharmacology. It is possible that this is an internal compound designation, a typographical error, or a compound not utilized as a standard reference in this field. This guide therefore presents a comparison of well-established reference compounds commonly used in core battery safety pharmacology assessments, structured as requested.

This guide provides a comparative overview of standard reference compounds used in safety pharmacology studies to assess potential adverse effects of new chemical entities on the central nervous, cardiovascular, and respiratory systems, in accordance with ICH S7A and S7B guidelines.

Central Nervous System (CNS) Safety Pharmacology

A critical aspect of safety pharmacology is to evaluate the potential for a test compound to cause adverse effects on the central nervous system. The Irwin test or a functional observational battery (FOB) are common methods to assess behavioral and neurological changes.

Reference Compounds for CNS Assessment

CompoundMechanism of ActionTypical Effects Observed in CNS Safety Assays
Chlorpromazine Dopamine D2 receptor antagonistSedation, decreased motor activity, catalepsy
Diazepam GABA-A receptor positive allosteric modulatorSedation, muscle relaxation, anxiolysis, motor impairment
Amphetamine Dopamine and norepinephrine releasing agentHyperactivity, stereotypy, increased startle response
Experimental Protocol: Functional Observational Battery (FOB) in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Acclimation: Animals are acclimated for at least 5 days before the study.

  • Dosing: Test compounds and reference standards (e.g., Chlorpromazine, Diazepam, Amphetamine) are administered, typically via oral gavage or intraperitoneal injection. A vehicle control group is also included.

  • Observations: A trained observer, blinded to the treatment, scores each animal at specified time points (e.g., 30, 60, 120, and 240 minutes post-dose).

  • Parameters Assessed:

    • Behavioral: Alertness, grooming, posture, stereotypy.

    • Autonomic: Piloerection, salivation, pupil size.

    • Neuromuscular: Gait, mobility, grip strength, landing foot splay.

    • Sensorimotor: Startle response, tail-pinch response.

  • Data Analysis: Data are typically analyzed using appropriate statistical methods to compare the effects of the test compound to the vehicle and reference controls.

CNS_Safety_Workflow cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study Animal_Model Sprague-Dawley Rats Acclimation Acclimation (≥5 days) Animal_Model->Acclimation Dosing Dosing (Vehicle, Test, Reference) Acclimation->Dosing FOB Functional Observational Battery Dosing->FOB Data_Collection Data Collection FOB->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Report Report Generation Analysis->Report

Figure 1: Experimental workflow for a typical CNS safety pharmacology study.

Cardiovascular Safety Pharmacology

Cardiovascular safety assessment is a cornerstone of preclinical drug development, focusing on potential effects on blood pressure, heart rate, and cardiac electrophysiology. The hERG assay and in vivo telemetry are key components of this evaluation.

Reference Compounds for Cardiovascular Assessment

CompoundPrimary Mechanism of ActionTypical Effects in Cardiovascular Safety Assays
Dofetilide Selective hERG potassium channel blockerQT interval prolongation, proarrhythmic
Isoproterenol Non-selective beta-adrenergic agonistIncreased heart rate, decreased blood pressure
Verapamil L-type calcium channel blockerDecreased heart rate, decreased blood pressure, PR interval prolongation
Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs
  • Animal Model: Beagle dogs surgically implanted with telemetry transmitters.

  • Acclimation: Animals are allowed to recover from surgery and are acclimated to the study environment.

  • Dosing: Test compounds and reference standards (e.g., Dofetilide, Isoproterenol, Verapamil) are administered, often via intravenous infusion or oral gavage. A vehicle control group is included.

  • Data Acquisition: Cardiovascular parameters (ECG, blood pressure, heart rate) are continuously recorded before and after dosing.

  • Parameters Measured:

    • Hemodynamics: Systolic, diastolic, and mean arterial pressure; heart rate.

    • Electrocardiogram: RR, PR, QRS, QT, and corrected QT (e.g., QTcB, QTcF) intervals.

  • Data Analysis: Time-matched data are compared to baseline and vehicle control to identify any significant changes in cardiovascular parameters.

CV_Signaling_Pathway cluster_drug Reference Compounds cluster_target Cellular Targets cluster_effect Physiological Effect Dofetilide Dofetilide hERG hERG K+ Channel Dofetilide->hERG Inhibits Verapamil Verapamil Ca_Channel L-type Ca2+ Channel Verapamil->Ca_Channel Inhibits Isoproterenol Isoproterenol Beta_Adrenergic Beta-Adrenergic Receptor Isoproterenol->Beta_Adrenergic Activates QT_Prolongation QT Prolongation hERG->QT_Prolongation Leads to HR_BP_Decrease ↓ Heart Rate ↓ Blood Pressure Ca_Channel->HR_BP_Decrease Leads to HR_Increase ↑ Heart Rate Beta_Adrenergic->HR_Increase Leads to

Figure 2: Signaling pathways for cardiovascular reference compounds.

Respiratory Safety Pharmacology

The assessment of respiratory function is another vital component of the core safety pharmacology battery. Whole-body plethysmography in conscious animals is a commonly used technique to measure respiratory parameters.

Reference Compounds for Respiratory Assessment

CompoundMechanism of ActionTypical Effects in Respiratory Safety Assays
Morphine Opioid receptor agonistRespiratory depression (decreased respiratory rate and tidal volume)
Caffeine Adenosine receptor antagonist, phosphodiesterase inhibitorRespiratory stimulation (increased respiratory rate)
Salbutamol (Albuterol) Beta-2 adrenergic agonistBronchodilation
Experimental Protocol: Whole-Body Plethysmography in Rats
  • Animal Model: Conscious, unrestrained Sprague-Dawley rats.

  • Acclimation: Animals are acclimated to the plethysmography chambers prior to the study day.

  • Dosing: Test compounds and reference standards (e.g., Morphine, Caffeine) are administered. A vehicle control group is also included.

  • Measurement: Animals are placed in the plethysmography chambers, and respiratory parameters are recorded continuously.

  • Parameters Measured:

    • Respiratory rate (breaths/minute).

    • Tidal volume (the volume of air moved in and out of the lungs during a normal breath).

    • Minute volume (the total volume of gas inhaled or exhaled from the lungs per minute).

  • Data Analysis: Post-dose data are compared to pre-dose baseline values and to the vehicle control group to determine the effects on respiratory function.

Logical_Relationship cluster_cause Pharmacological Action cluster_effect Respiratory Outcome Opioid_Agonism Opioid Agonism (e.g., Morphine) Depression Respiratory Depression Opioid_Agonism->Depression Causes Adenosine_Antagonism Adenosine Antagonism (e.g., Caffeine) Stimulation Respiratory Stimulation Adenosine_Antagonism->Stimulation Causes

Figure 3: Logical relationship of action to respiratory outcome.

Replicating Published Findings on L-706000 Free Base: A Comparative Guide to hERG Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating cardiac ion channel modulation, L-706000 free base (also known as MK-499) is a critical tool compound. As a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, it serves as a benchmark for understanding the mechanisms of action of Class III antiarrhythmic drugs and for assessing the proarrhythmic risk of new chemical entities. This guide provides a comparative analysis of L-706000's performance against other well-characterized hERG channel blockers, supported by experimental data and detailed protocols to facilitate the replication of these key findings.

Comparative Analysis of hERG Channel Blockers

The primary mechanism of action for L-706000 is the blockade of the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential. The potency of L-706000 is often compared to other methanesulfonanilide derivatives and various Class I and III antiarrhythmic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for L-706000 and several alternative compounds, as determined by electrophysiological studies.

CompoundAlternative NamesClassIC50 (nM)Experimental SystemReference
L-706000 MK-499 Class III 123 ± 12 hERG expressed in Xenopus oocytes [1]
E-4031Class III588hERG expressed in Xenopus oocytes[1]
DofetilideClass III320hERG expressed in Xenopus oocytes[2]
FlecainideClass Ic1490hERG expressed in HEK293 cells[3]
QuinidineClass Ia410hERG expressed in HEK293 cells[4]
PropafenoneClass Ic440hERG expressed in HEK293 cells[4]
LignocaineClass Ib262900hERG expressed in HEK293 cells[4]

Note: IC50 values can vary depending on the experimental conditions, such as the expression system, temperature, and specific voltage protocols used. The data presented here are for comparative purposes and are drawn from studies employing similar electrophysiological techniques.

Experimental Protocols

To aid in the replication of the findings presented, detailed methodologies for the key electrophysiological experiments are provided below.

Two-Microelectrode Voltage-Clamp Recording in Xenopus Oocytes

This technique is classically used for studying ion channels expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the hERG channel. The cRNA is synthesized in vitro from a linearized plasmid DNA template. Injected oocytes are then incubated for 1-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a bath solution (e.g., ND96).

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

    • A voltage-clamp amplifier is used to hold the oocyte membrane potential at a desired level (e.g., -80 mV holding potential).

    • To elicit hERG currents, a specific voltage protocol is applied. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic large tail current resulting from recovery from inactivation.

  • Drug Application: L-706000 or other test compounds are perfused into the recording chamber at known concentrations. The effect on the hERG current is measured as the percentage of block of the tail current amplitude.

  • Data Analysis: The concentration-response relationship is determined by plotting the percentage of current inhibition against the drug concentration. The IC50 value is then calculated by fitting the data to the Hill equation.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This technique allows for the recording of ion channel activity from a single mammalian cell.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Electrophysiological Recording:

    • A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

    • A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular solution, is brought into contact with a single cell.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane by applying gentle suction.

    • The cell membrane under the pipette tip is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

    • A patch-clamp amplifier is used to control the membrane potential and record the resulting currents.

    • Similar voltage protocols as described for the two-microelectrode voltage-clamp are used to elicit and measure hERG currents.

  • Drug Application and Data Analysis: The procedure for drug application and data analysis is analogous to the two-microelectrode voltage-clamp method.

Visualizing Key Concepts

To further clarify the experimental processes and the underlying molecular mechanism, the following diagrams are provided.

hERG_Channel_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space hERG hERG K+ Channel Closed State Open State Inactivated State hERG:p2->hERG:p3 K_out K+ hERG:p2->K_out K+ Efflux Block Blockade hERG:p2->Block Repolarization Repolarization K_out->Repolarization Initiates K_in K+ L706000 L-706000 L706000->hERG:p2 Binds to open state Depolarization Depolarization Depolarization->hERG:p1 Activation Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Isolation & cRNA Injection TEVC Two-Microelectrode Voltage-Clamp Oocyte_Prep->TEVC HEK_Culture HEK293 Cell Culture & Transfection Patch_Clamp Whole-Cell Patch-Clamp HEK_Culture->Patch_Clamp Current_Measurement Measure hERG Tail Current TEVC->Current_Measurement Patch_Clamp->Current_Measurement Concentration_Response Concentration-Response Curve Current_Measurement->Concentration_Response IC50_Calc Calculate IC50 Concentration_Response->IC50_Calc State_Dependence cluster_closed Closed State (-80mV) cluster_open Open State (+20mV) hERG_closed hERG Channel No_Block No Blockade hERG_closed->No_Block L706000_closed L-706000 L706000_closed->hERG_closed Low Affinity hERG_open hERG Channel Block Blockade hERG_open->Block L706000_open L-706000 L706000_open->hERG_open High Affinity Binding

References

Safety Operating Guide

Proper Disposal Procedures for L-706000 Free Base: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of L-706000 free base, a potent hERG channel blocker used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulations.

This compound should be handled with care, following all prescribed safety protocols to avoid accidental exposure. When managing waste, it is crucial to prevent its release into the environment.

Safety and Handling Quantitative Data

The following table summarizes key quantitative data for this compound, extracted from safety data sheets. This information is vital for assessing risk and implementing appropriate safety measures.

PropertyValueSource
Recommended Storage Temperature Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (1 year), -20°C (6 months)[1]
Shipping Condition Room temperature if less than 2 weeks[1]

Experimental Workflow: hERG Channel Blocking Assay

The following diagram illustrates a typical experimental workflow for assessing the hERG channel blocking activity of compounds like this compound.

hERG Channel Blocking Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare L-706000 free base stock solution Incubation Incubate cells with various concentrations of L-706000 Compound_Prep->Incubation Cell_Culture Culture hERG-expressing cells (e.g., HEK293) Cell_Culture->Incubation Patch_Clamp Perform whole-cell patch-clamp recordings Incubation->Patch_Clamp Electrophysiology Data_Acquisition Record hERG current traces Patch_Clamp->Data_Acquisition IC50_Calculation Calculate IC50 value Data_Acquisition->IC50_Calculation Concentration-response curve

Caption: Workflow for determining the IC50 of L-706000 on hERG channels.

Step-by-Step Disposal Procedures

Proper disposal of this compound is essential to prevent environmental contamination and ensure laboratory safety. The following procedures are based on general best practices for chemical waste disposal and should be performed in accordance with institutional and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]

  • If working with powders or creating aerosols, use a suitable respirator and ensure adequate ventilation.[1]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep solid waste separate from liquid waste.

3. Solid Waste Disposal (Unused or Contaminated Solids):

  • Collect all solid waste, including unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • The container should be made of a material compatible with the chemical.

  • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

4. Liquid Waste Disposal (Solutions):

  • Collect all solutions containing this compound in a dedicated, sealed, and properly labeled waste container.

  • The container should be leak-proof and made of a compatible material.

  • Label the container as "Hazardous Waste" and list all chemical components, including the solvent and the estimated concentration of this compound.

  • Absorb solutions with a non-reactive absorbent material like diatomite or universal binders before disposal if necessary.[1]

5. Decontamination of Surfaces and Equipment:

  • Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[1]

  • Collect any cleaning materials (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.

6. Storage of Waste:

  • Store waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Ensure the waste container is tightly sealed.[1]

7. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Do not pour this compound or its solutions down the drain or dispose of it in the regular trash.[1]

Emergency Procedures:

  • In case of skin contact: Rinse the affected area thoroughly with large amounts of water and remove contaminated clothing.[1]

  • In case of eye contact: Immediately flush eyes with large amounts of water, removing contact lenses if present.[1]

  • If inhaled: Move to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]

  • If swallowed: Wash out the mouth with water. Do not induce vomiting.[1]

  • In all cases of exposure, seek immediate medical attention.[1]

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and follow all applicable local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health and Safety office is the primary resource for specific disposal protocols.

References

Personal protective equipment for handling L-706000 free base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of L-706000 free base, a potent hERG channel blocker. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental exposure. Given the potent pharmacological activity of this compound, stringent adherence to these guidelines is mandatory.

Hazard Identification and Risk Assessment

This compound is a potent hERG channel blocker with an IC50 of 32 nM.[1] Blocking the hERG channel can lead to QT interval prolongation, which may cause life-threatening cardiac arrhythmias.[2][3][4] Due to its high potency, this compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). Exposure can occur through inhalation, dermal contact, or ingestion.

Quantitative Safety Data Summary

As a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, a conservative approach based on its potency is necessary. The following table provides guidance on handling based on the principles of controlling exposure to potent pharmaceutical compounds.

ParameterGuideline ValueRecommendations
Occupational Exposure Limit (OEL) Assumed to be < 10 µg/m³ (8-hour TWA)Handle in a containment system (e.g., glove box or ventilated enclosure).
Assigned Protection Factor (APF) for Respiratory Protection >1,000A Powered Air-Purifying Respirator (PAPR) may be required if containment is breached.[5]
Control Banding Occupational Exposure Band 4 or 5Requires specialized engineering controls and stringent work practices.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Respiratory RespiratorAn N95 respirator is the minimum requirement when handling the powder outside of a containment system.[6] For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) is recommended.[5]
Hands Double GlovingWear two pairs of nitrile gloves. Change the outer pair immediately upon contamination.
Eyes Safety GogglesChemical splash goggles are required to protect against splashes and dust.[6]
Body Disposable Gown or CoverallsA disposable, low-linting gown or coverall, such as those made from Tyvek®, should be worn.[7][8]
Feet Shoe CoversDisposable shoe covers must be worn over laboratory shoes.[6]

Engineering Controls

Due to the high potency of this compound, engineering controls are the primary means of exposure reduction.

  • Primary Containment: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure. For potent compounds, flexible containment glove bag technology can be an effective solution to control dust exposures.[5]

  • Ventilation: Ensure adequate ventilation in the laboratory. The containment system should be connected to an exhaust system that is properly filtered to prevent environmental release.

Safe Handling and Operational Procedures

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_containment Prepare Containment System prep_ppe->prep_containment prep_materials Gather Materials and Reagents prep_containment->prep_materials handle_weigh Weigh Compound in Containment prep_materials->handle_weigh Enter Containment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Surfaces handle_transfer->cleanup_decontaminate Exit Containment cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe

Figure 1. General workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the containment system (fume hood or glove box) by ensuring it is clean and functioning correctly.

    • Gather all necessary materials, including the compound, solvents, and weighing equipment, and place them inside the containment system.

  • Weighing and Solution Preparation:

    • Carefully weigh the required amount of this compound powder inside the containment system. Use a dedicated, tared weigh boat.

    • To minimize dust generation, gently add the solvent to the powder. Do not add the powder to the solvent.

    • Ensure the compound is fully dissolved before removing the solution from the containment system.

  • Experimental Use:

    • When working with solutions of this compound, always wear appropriate gloves and eye protection.

    • Avoid generating aerosols.

Spill and Emergency Procedures

In the event of a spill, immediate action is required to prevent exposure and contamination.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor and EHS evacuate->notify ppe Don Appropriate Spill Response PPE notify->ppe contain Contain the Spill with Absorbent Material ppe->contain clean Clean the Area Following EHS Protocol contain->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose

Figure 2. Spill response workflow for this compound.
  • Small Spills (inside containment):

    • Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and wipe with absorbent pads.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (outside containment):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Restrict access to the area until it has been decontaminated by trained personnel.

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), weigh boats, and other contaminated materials must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.

By adhering to these stringent safety protocols, researchers can safely handle this compound and minimize the risk of exposure to this potent pharmaceutical compound. Always consult your institution's specific safety guidelines and EHS department for additional information.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.